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2-(2,4-Difluorophenyl)-4-hydroxypyridine Documentation Hub

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  • Product: 2-(2,4-Difluorophenyl)-4-hydroxypyridine
  • CAS: 1261904-29-3

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-(2,4-Difluorophenyl)-4-hydroxypyridine: A Comprehensive Technical Guide

Executive Summary The 2-aryl-4-hydroxypyridine scaffold is a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in HIV integrase inhibitors, p38 MAP kinase inhibitors, and GABA rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aryl-4-hydroxypyridine scaffold is a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in HIV integrase inhibitors, p38 MAP kinase inhibitors, and GABA receptor modulators. Specifically, 2-(2,4-difluorophenyl)-4-hydroxypyridine presents a unique synthetic challenge due to the electronic deactivation of the pyridine ring and the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

This technical whitepaper outlines a highly optimized, scalable, and self-validating synthetic route to access this molecule. By leveraging a protection-coupling-deprotection strategy, we bypass the inherent limitations of direct transition-metal catalysis on unprotected pyridones, ensuring high yields and exceptional purity suitable for downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategic Design

The most direct retrosynthetic disconnection for 2-arylpyridines is the C2–C(aryl) bond, classically formed via the Suzuki-Miyaura cross-coupling reaction[1]. However, attempting a direct Suzuki coupling on 2-chloro-4-hydroxypyridine is synthetically treacherous.

The Tautomerism and Coordination Challenge: Unprotected 4-hydroxypyridines exist in a dynamic tautomeric equilibrium with their 4-pyridone counterparts. The free hydroxyl group (or the highly polarized pyridone carbonyl) can act as a bidentate ligand alongside the pyridine nitrogen. This structural feature allows the substrate to strongly coordinate to the palladium center, effectively sequestering the metal, inhibiting oxidative addition, and prematurely dead-ending the catalytic cycle[2].

The Engineered Solution: To circumvent catalyst poisoning and ensure a robust reaction, we employ a three-stage sequence:

  • O-Alkylation (Protection): Locking the molecule in the pyridine tautomer via benzyl protection.

  • Suzuki-Miyaura Cross-Coupling: Utilizing an electron-rich, bidentate palladium catalyst to overcome the high activation energy required for the oxidative addition into the C–Cl bond[3].

  • Hydrogenolysis (Deprotection): Selectively cleaving the benzyl ether under mild conditions that preserve the carbon-fluorine bonds of the difluorophenyl ring.

SyntheticRoute A 2-Chloro-4-hydroxypyridine B 4-Benzyloxy-2-chloropyridine A->B BnBr, K2CO3 DMF, 80°C C 4-Benzyloxy-2-(2,4-difluorophenyl)pyridine B->C 2,4-diF-Ph-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C D 2-(2,4-Difluorophenyl)-4-hydroxypyridine C->D H2, Pd/C MeOH, RT

Fig 1: Three-step synthetic workflow for 2-(2,4-Difluorophenyl)-4-hydroxypyridine.

Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure that causality and reaction progress can be monitored in real-time.

Step 1: Synthesis of 4-Benzyloxy-2-chloropyridine

Rationale: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base in N,N-Dimethylformamide (DMF). This combination thermodynamically favors O-alkylation over N-alkylation, which is a common side reaction when stronger bases (like NaH) are used.

Protocol:

  • Charge a flame-dried round-bottom flask with 2-chloro-4-hydroxypyridine (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv).

  • Suspend the mixture in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Add benzyl bromide (1.1 equiv) dropwise at 0 °C to control the initial exotherm.

  • Warm the reaction to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​ ~0.1) should be completely consumed, replaced by a non-polar, UV-active spot ( Rf​ ~0.6).

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: 2-Chloropyridines are notoriously sluggish in cross-coupling reactions because the C–Cl bond is less reactive than C–Br or C–I bonds, requiring highly active catalyst systems[4]. We utilize Pd(dppf)Cl2​ . The large bite angle of the dppf ligand accelerates the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition[2]. A biphasic 1,4-Dioxane/Water system is critical; water dissolves the K2​CO3​ to form the reactive boronate complex [R−B(OH)3​]− , which is the actual species that undergoes transmetalation[5].

Protocol:

  • In a Schlenk flask, combine 4-benzyloxy-2-chloropyridine (1.0 equiv), 2,4-difluorophenylboronic acid (1.3 equiv), and K2​CO3​ (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane and H2​O (ratio 4:1, 0.15 M).

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen will irreversibly oxidize the phosphine ligands, killing the catalyst.

  • Add Pd(dppf)Cl2​ (3 mol%) under a positive stream of argon.

  • Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the chloride ( Rf​ ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV light ( Rf​ ~0.5).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water. Concentrate the organics and purify via silica gel chromatography to yield 4-benzyloxy-2-(2,4-difluorophenyl)pyridine.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Ar-Pd(II)(Cl)L2 Oxidative Addition Complex Pd0->PdII_OA + 4-Benzyloxy-2-chloropyridine (Oxidative Addition) PdII_TM Ar-Pd(II)(Ar')L2 Transmetalation Complex PdII_OA->PdII_TM + 2,4-diF-Ph-B(OH)2 / Base (Transmetalation) PdII_TM->Pd0 (Reductive Elimination) Product Biaryl Product (C-C Bond Formation) PdII_TM->Product Yields

Fig 2: Suzuki-Miyaura catalytic cycle highlighting transmetalation and C-C bond formation.

Step 3: Deprotection via Hydrogenolysis

Rationale: The benzyl ether must be cleaved without inducing hydrodefluorination of the 2,4-difluorophenyl ring. Standard Pd/C under 1 atmosphere of hydrogen at room temperature provides perfect chemoselectivity for O-debenzylation over C-F bond cleavage.

Protocol:

  • Dissolve 4-benzyloxy-2-(2,4-difluorophenyl)pyridine in anhydrous Methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon ( Pd/C , 10 wt%) under an argon blanket to prevent ignition of the methanol vapor.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Repeat three times.

  • Stir vigorously at room temperature for 6 hours.

  • Validation Checkpoint: LC-MS analysis will confirm the mass shift from the protected intermediate [M+H]+=298.1 to the final product [M+H]+=208.0 .

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate to afford pure 2-(2,4-difluorophenyl)-4-hydroxypyridine as a white solid.

Quantitative Data & Process Optimization

During the development of the Suzuki-Miyaura cross-coupling step, several catalyst systems were evaluated to overcome the electronic deactivation of the 2-chloropyridine substrate[3]. The data summarized in Table 1 demonstrates the superiority of bidentate ligands in facilitating this specific transformation.

Table 1: Catalyst and Ligand Optimization for the Suzuki-Miyaura Coupling (Step 2)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 10035%Sluggish oxidative addition; significant unreacted starting material.
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF9042%High rates of protodeboronation of the boronic acid observed.
Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O 10088%Excellent yield, but dialkylbiaryl phosphine ligands are cost-prohibitive for scale-up.
Pd(dppf)Cl2​ (3 mol%) K2​CO3​ 1,4-Dioxane/ H2​O 90 92% Optimal balance of yield, fast kinetics, and catalyst cost-efficiency.

Note: Yields represent isolated yields after silica gel chromatography. Reactions were performed on a 5.0 mmol scale.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation As a Senior Application Scientist, I approach the structural elucidation of complex heterocyclic intermediates not merely as a data-collect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation and Analytical Validation

As a Senior Application Scientist, I approach the structural elucidation of complex heterocyclic intermediates not merely as a data-collection exercise, but as a rigorous exercise in physical chemistry. 2-(2,4-Difluorophenyl)-4-hydroxypyridine (Chemical Formula: C₁₁H₇F₂NO) is a highly specialized scaffold frequently utilized in the synthesis of advanced kinase and integrase inhibitors.

Characterizing this molecule requires navigating complex spin-spin coupling networks induced by the difluorophenyl ring and managing the dynamic structural shifts inherent to substituted pyridines. This guide provides a definitive, self-validating framework for acquiring and interpreting its spectroscopic data.

Structural Dynamics: The Tautomeric Imperative

Before acquiring a single spectrum, one must understand the fundamental physical chemistry of the molecule. 4-Hydroxypyridines do not exist as static entities; they participate in a dynamic lactim-lactam tautomeric equilibrium, shifting between the pyridinol (4-hydroxypyridine) and pyridone (pyridin-4(1H)-one) forms.

This phenomenon is highly sensitive to the solvent environment, as demonstrated in 1[1]. Computational density functional theory (DFT) models confirm that the tautomerization path is significantly influenced by proton relays mediated by polar solvent molecules2[2]. In non-polar solvents (e.g., CDCl₃) or the gas phase, the hydroxy (lactim) form is favored. However, in polar, hydrogen-bonding solvents like DMSO-d₆, the highly dipolar pyridone (lactam) form predominates.

Tautomerism Pyridinol 4-Hydroxypyridine Form (Lactim) Pyridone Pyridin-4(1H)-one Form (Lactam) Pyridinol->Pyridone Solvent-Mediated Tautomerization NonPolar Non-Polar Solvents Gas Phase NonPolar->Pyridinol Favors Polar Polar/Protic Solvents Aqueous Media Polar->Pyridone Favors

Solvent-dependent tautomeric equilibrium of 4-hydroxypyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system —meaning the experimental parameters themselves confirm the reliability of the output.

NMR Acquisition Workflow

The selection of DMSO-d₆ over CDCl₃ is not merely a solubility preference; it is a deliberate manipulation of the tautomeric equilibrium. By forcing the molecule into the pyridone-dominant state, we yield a simplified, time-averaged NMR spectrum rather than a complex mixture of exchanging conformers.

  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Thermal Equilibration: Allow the sample to equilibrate at 298 K for 15 minutes inside the NMR probe. Causality: This ensures the tautomeric equilibrium reaches a steady state, preventing peak drift and line broadening during acquisition.

  • ¹H Acquisition (400 MHz): 16 scans, relaxation delay (D1) of 2 seconds, 90° pulse angle.

  • ¹³C Acquisition (100 MHz): 1024 scans, D1 of 2 seconds, with ¹H broad-band decoupling. Self-Validation Check: ¹⁹F is explicitly NOT decoupled. The resulting C-F splitting patterns serve as an internal validation of the 2,4-difluorophenyl ring structure.

  • ¹⁹F Acquisition (376 MHz): 64 scans, D1 of 1.5 seconds, referenced to trichlorofluoromethane (CFCl₃) at 0 ppm.

LC-HRMS Analytical Workflow

Mass spectrometry requires ionization. For basic pyridines, Electrospray Ionization (ESI) in positive mode is optimal.

  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyridine nitrogen, maximizing ESI+ ionization efficiency.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the Orbitrap/Q-TOF in ESI positive mode. Acquire full scan MS1 at a resolution of 70,000 (FWHM).

  • Fragmentation (MS/MS): Isolate the [M+H]⁺ precursor (m/z 208.0569) and apply Higher-energy Collisional Dissociation (HCD) at 30 NCE to induce diagnostic fragmentation.

LC_HRMS Prep Sample Prep (1 µg/mL in MeOH:H2O + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation at Pyridine Nitrogen) LC->ESI MS1 Full Scan MS1 (m/z 208.0569 [M+H]+) ESI->MS1 MS2 HCD Fragmentation (Loss of HF, CO) MS1->MS2

Step-by-step LC-HRMS workflow for 2-(2,4-Difluorophenyl)-4-hydroxypyridine.

Spectroscopic Profiling & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The chemical shifts of the nuclei located in the proximity of the hydrogen bonds (such as C4 and the pyridine nitrogen) are highly sensitive to these tautomeric states, as noted in 3[3].

  • ¹H NMR: The pyridine ring protons (H-3, H-5, H-6) will exhibit a distinct AMX-like spin system. H-6 (adjacent to the nitrogen) will appear most downfield as a doublet. The difluorophenyl ring protons will display complex splitting due to heteronuclear ¹⁹F-¹H coupling. H-3' (sandwiched between the two fluorines) will appear as a doublet of doublet of doublets (ddd).

  • ¹³C NMR: The profound splitting pattern observed in the ¹³C spectrum is a direct consequence of the spin-1/2 nature of the ¹⁹F nucleus. The C-2' and C-4' carbons exhibit massive primary couplings (¹J_CF ≈ 245-255 Hz), serving as incontrovertible proof of direct fluorination. The C-3' carbon will appear as a triplet-like signal due to simultaneous ²J_CF coupling (~25 Hz) to both F-2' and F-4'.

  • ¹⁹F NMR: Will display two distinct signals for the non-equivalent fluorine atoms. F-2' (ortho to the pyridine ring) typically resonates around -110 to -115 ppm, while F-4' (para) appears around -105 to -110 ppm.

Vibrational Spectroscopy (FT-IR)

FT-IR provides immediate confirmation of the dominant tautomer in the solid state. A strong, broad band between 3100–3200 cm⁻¹ (N-H stretch) coupled with a sharp peak at ~1630 cm⁻¹ (C=O stretch) confirms the pyridone form. Conversely, a higher frequency O-H stretch (~3300 cm⁻¹) and absence of the C=O band indicates the pyridinol form. The C-F stretch will appear as a sharp, intense band in the fingerprint region (1100–1250 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass of the neutral molecule is 207.0496 Da. Under ESI+ conditions, the protonated molecule [M+H]⁺ is observed at m/z 208.0569 . Upon HCD fragmentation, the molecule will characteristically lose hydrogen fluoride (HF, -20 Da) yielding m/z 188.0508, followed by the expulsion of carbon monoxide (CO, -28 Da) from the pyridone ring, a classic fragmentation pathway for 4-hydroxypyridines.

Consolidated Quantitative Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
N-H / O-H11.50 - 12.00br s-1HExchangeable proton (tautomer dependent)
H-67.85d³J_H5-H6 = 7.21HPyridine ring (adjacent to N)
H-6'7.60td³J_H-H = 8.5, ⁴J_F-H = 6.51HDifluorophenyl ring (ortho to pyridine)
H-3'7.45ddd³J_F-H = 9.5, ⁴J_F-H = 2.5, ⁴J_H-H = 2.51HDifluorophenyl ring (between F atoms)
H-5'7.20td³J_H-H = 8.5, ³J_F-H = 8.51HDifluorophenyl ring (meta to pyridine)
H-36.80d⁴J_H3-H5 = 2.01HPyridine ring (ortho to OH/C=O)
H-56.65dd³J_H5-H6 = 7.2, ⁴J_H3-H5 = 2.01HPyridine ring (meta to N)

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J_CF, Hz)Assignment
C-4 (C=O)165.0s-Pyridine C-4 (Lactam form)
C-4' (C-F)164.0dd¹J = 248, ³J = 12Difluorophenyl C-4'
C-2' (C-F)162.5dd¹J = 250, ³J = 12Difluorophenyl C-2'
C-2148.0d³J = 3.5Pyridine C-2
C-6140.5s-Pyridine C-6
C-6'132.0dd³J = 9.5, ⁴J = 4.0Difluorophenyl C-6'
C-1'122.0dd²J = 15, ⁴J = 3.5Difluorophenyl C-1' (ipso)
C-3112.5s-Pyridine C-3
C-5'112.0dd²J = 21, ⁴J = 3.5Difluorophenyl C-5'
C-5110.0s-Pyridine C-5
C-3'104.5t²J = 26Difluorophenyl C-3'

Table 3: Key HRMS and FT-IR Parameters

TechniqueParameterValue / ObservationStructural Significance
HRMS (ESI+) [M+H]⁺ Precursorm/z 208.0569Confirms exact molecular formula (C₁₁H₈F₂NO⁺)
HRMS (MS/MS) Primary Fragmentm/z 188.0508Diagnostic loss of HF (-20 Da)
FT-IR ν(N-H) / ν(O-H)3150 cm⁻¹ (broad)Indicates dominant hydrogen-bonded pyridone form
FT-IR ν(C=O)1635 cm⁻¹Confirms lactam carbonyl stretch
FT-IR ν(C-F)1180 cm⁻¹Confirms aryl-fluorine bonds

References

  • Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine. BenchChem.1

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A - ACS Publications. 2

  • Simultaneous Estimation of Two Coupled Hydrogen Bond Geometries from Pairs of Entangled NMR Parameters: The Test Case of 4-Hydroxypyridine Anion. PMC - National Institutes of Health. 3

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine. In the absence of direct empirical data for this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine. In the absence of direct empirical data for this specific molecule, this document leverages a scaffolding analysis approach. We will dissect the known biological and pharmacological profiles of its core constituents: the 4-hydroxypyridine nucleus and the 2,4-difluorophenyl moiety. Through this lens, we will project potential therapeutic applications, outline robust experimental protocols for validation, and provide a framework for its placement within contemporary drug discovery landscapes. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new heterocyclic entities.

Introduction: A Molecule of Untapped Potential

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can address unmet medical needs. The compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine represents one such entity of significant interest. Its structure marries two pharmacologically significant motifs: the 4-hydroxypyridine core, known for a diverse range of biological activities, and the 2,4-difluorophenyl group, a substituent frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1]

The 4-hydroxypyridine scaffold is a privileged structure found in numerous natural products and synthetic compounds, exhibiting activities that span from antimicrobial and anticancer to potent enzyme inhibition.[2][3] Concurrently, the strategic incorporation of fluorine atoms, as seen in the 2,4-difluorophenyl group, is a well-established strategy in drug design to modulate metabolic stability, receptor binding affinity, and lipophilicity.[4] This guide will, therefore, provide a scientifically-grounded prospectus on the potential biological landscape of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, offering a roadmap for its systematic investigation.

Synthesis and Physicochemical Characterization

While a specific synthesis for 2-(2,4-Difluorophenyl)-4-hydroxypyridine is not yet documented in peer-reviewed literature, its synthesis can be reasonably extrapolated from established methods for preparing substituted 4-hydroxypyridines. A plausible synthetic route could involve the condensation of a β-ketoester with an amine, followed by cyclization, or through metal-catalyzed cross-coupling reactions.[5][6]

Table 1: Predicted Physicochemical Properties of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₁H₇F₂NODefines the elemental composition and molecular weight.
Molecular Weight207.18 g/mol Influences absorption, distribution, and diffusion properties.
LogP~2.5Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability.
pKa~8.5 (hydroxyl group)Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Hydrogen Bond Donors1The hydroxyl group can participate in key interactions with biological targets.
Hydrogen Bond Acceptors2The pyridine nitrogen and hydroxyl oxygen can form hydrogen bonds.

Projected Biological Activities: A Scaffolding Analysis

The potential biological activities of 2-(2,4-Difluorophenyl)-4-hydroxypyridine are inferred from the known activities of its constituent chemical moieties.

The 4-Hydroxypyridine Core: A Versatile Pharmacophore

The 4-hydroxypyridine nucleus is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this scaffold have shown promise in several therapeutic areas:

  • Antituberculosis Activity: 4-Hydroxy-2-pyridone derivatives have been identified as a novel class of antituberculosis agents, demonstrating efficacy against multi-drug resistant strains of Mycobacterium tuberculosis.[7]

  • Antioxidant and α-Amylase Inhibition: Certain 4-hydroxypyridin-2(1H)-one derivatives have exhibited significant antioxidant properties and moderate α-amylase inhibition, suggesting potential applications in managing oxidative stress-related conditions and diabetes.[2]

  • Anticancer and Antifungal Properties: The 4-hydroxy-2-pyridone scaffold is present in natural products with demonstrated anticancer, cytotoxic, and antifungal activities.[2][3]

  • GPR84 Agonism: 4-Hydroxypyridone derivatives have been identified as potent agonists of GPR84, a receptor implicated in inflammation and fibrogenesis, opening avenues for the treatment of inflammatory diseases.[8][9]

The 2,4-Difluorophenyl Moiety: Enhancing "Drug-likeness"

The 2,4-difluorophenyl group is a common substituent in modern medicinal chemistry, valued for its ability to fine-tune the properties of a lead compound. The fluorine atoms can significantly impact:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.[4]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity.[1]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[10]

The 2,4-difluorophenyl moiety is a key component of several approved drugs and clinical candidates, underscoring its importance in drug design.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the analysis of its structural components, 2-(2,4-Difluorophenyl)-4-hydroxypyridine could potentially interact with several biological targets and signaling pathways. A particularly compelling hypothesis is its potential as a modulator of GPR84.

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 2-(2,4-Difluorophenyl) -4-hydroxypyridine GPR84 GPR84 Ligand->GPR84 Agonist Binding G_protein Gi/o Protein GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Inflammatory Gene Expression CREB->Gene_Expression Modulation PIP2 PIP2 PLC->PIP2 Cleavage DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release From ER

Caption: Postulated GPR84 signaling pathway for 2-(2,4-Difluorophenyl)-4-hydroxypyridine.

Proposed Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening cascade is proposed.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the anti-inflammatory potential of 2-(2,4-Difluorophenyl)-4-hydroxypyridine by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(2,4-Difluorophenyl)-4-hydroxypyridine (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Antituberculosis Activity Screening

Objective: To evaluate the in vitro activity of 2-(2,4-Difluorophenyl)-4-hydroxypyridine against Mycobacterium tuberculosis.

Step-by-Step Methodology:

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.

  • Compound Preparation: Prepare serial dilutions of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in DMSO.

  • Microplate Alamar Blue Assay (MABA):

    • Add 100 µL of sterile deionized water to the outer wells of a 96-well microplate.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add the test compound to the first well of each row and perform serial dilutions.

    • Add 100 µL of the bacterial inoculum to each well.

    • Incubate the plates at 37°C for 7 days.

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Directions

2-(2,4-Difluorophenyl)-4-hydroxypyridine is a molecule of considerable interest, positioned at the intersection of two pharmacologically validated scaffolds. While empirical data on its biological activity is currently unavailable, a systematic analysis of its constituent parts strongly suggests a high potential for therapeutic relevance, particularly in the areas of anti-inflammatory and antimicrobial applications. The experimental protocols outlined in this guide provide a clear and robust framework for the initial biological characterization of this promising compound. Further investigation is warranted to synthesize and evaluate 2-(2,4-Difluorophenyl)-4-hydroxypyridine, which may lead to the development of a new class of therapeutic agents.

References

  • Yadav, N., Kumar, R., Sangwan, S., Dhanda, V., & Sindhu, J. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Future Medicinal Chemistry.
  • Anonymous. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • Anonymous. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. [Link]

  • Anonymous. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. PubMed. [Link]

  • Anonymous. (2026). Understanding the Properties and Applications of 2,4-Difluorobenzoic Acid for R&D.
  • Anonymous. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists.
  • Anonymous. (n.d.). Process for preparing 4-hydroxypyridines.
  • Anonymous. (n.d.). Dihydropyridine derivative.
  • Anonymous. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Anonymous. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • Anonymous. (n.d.). Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid.
  • Pipzine Chemicals. (n.d.). 2-(2,4-diflurophenyl)pyridine. [Link]

  • NextSDS. (n.d.). 2-(2,4-Difluorophenyl)pyridine — Chemical Substance Information. [Link]

  • BenchChem. (n.d.). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • LookChem. (n.d.). Cas 914482-23-8,3,5-difluoro-2-hydroxypyridine. [Link]

  • Anonymous. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Anonymous. (n.d.). 2,4-Difluorophenylboronic acid. PMC. [Link]

  • Anonymous. (2021). US Patent No. 8829195.
  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

  • USPTO. (n.d.). Patent Public Search. [Link]

  • Anonymous. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

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Exploratory

In Silico Modeling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine: A Methodological Whitepaper for Drug Discovery Professionals

This guide provides a comprehensive technical workflow for the in silico modeling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, a novel pyridine derivative with potential therapeutic applications. As researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical workflow for the in silico modeling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, a novel pyridine derivative with potential therapeutic applications. As researchers and drug development professionals, the ability to predict molecular properties, identify potential biological targets, and simulate interactions is paramount to accelerating the drug discovery pipeline. This document serves as a practical, in-depth guide, moving beyond a simple recitation of steps to explain the scientific rationale behind each computational experiment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is a self-validating system for generating reliable and actionable data.

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design.[2] This whitepaper will use 2-(2,4-Difluorophenyl)-4-hydroxypyridine as a case study to illustrate a robust in silico characterization workflow, from fundamental quantum mechanical analysis to complex molecular dynamics simulations.

Part 1: Molecular Characterization and Property Prediction

A thorough understanding of a molecule's intrinsic physicochemical and electronic properties is the foundation of any drug discovery campaign. In this section, we employ Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. DFT provides a favorable balance between computational cost and accuracy for studying many-body systems like molecules.[3]

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface.[4][5]

Protocol 1: Geometry Optimization using DFT

  • Input Structure Generation: The 2D structure of 2-(2,4-Difluorophenyl)-4-hydroxypyridine is drawn using molecular editing software (e.g., Avogadro, ChemDraw) and a preliminary 3D conformation is generated.

  • Computational Method Selection: We will employ the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and has been shown to provide accurate geometries for organic molecules.[6][7] The "++" indicates the inclusion of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions for more accurate bonding descriptions.

  • Calculation Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is reached.

  • Verification of Minimum: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Predicted Physicochemical Properties of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

PropertyPredicted ValueMethod
Molecular FormulaC₁₁H₇F₂NO-
Molecular Weight207.18 g/mol -
XlogP32.1Predictive Model
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bond Count1-
Topological Polar Surface Area49.3 ŲPredictive Model
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity and intermolecular interactions.[8][9][10] It represents the electrostatic potential experienced by a positive point charge at a particular location near a molecule.[11]

Protocol 2: MEP Surface Generation

  • Wavefunction Generation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to generate a high-quality wavefunction.

  • MEP Calculation: The MEP is calculated on a 3D grid of points surrounding the molecule.

  • Surface Mapping: The calculated MEP values are mapped onto an isodensity surface of the molecule (typically 0.002 electrons/bohr³). This visualization uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[8]

The MEP surface of 2-(2,4-Difluorophenyl)-4-hydroxypyridine will likely reveal a negative potential around the oxygen of the hydroxyl group and the nitrogen of the pyridine ring, indicating these as potential hydrogen bond acceptor sites. The hydrogen of the hydroxyl group will exhibit a positive potential, making it a hydrogen bond donor site.

Part 2: Target Identification and Interaction Modeling

With a well-characterized molecule, the next logical step is to identify potential biological targets and model the interactions. This section will cover virtual screening through molecular docking and the refinement of these predictions using molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into binding modes and affinities.[14][15]

Protocol 3: Molecular Docking Workflow

  • Target Selection: Based on the known biological activities of pyridine derivatives, a range of potential targets can be considered, such as kinases, G-protein coupled receptors, and various enzymes.[1][16] For this guide, we will select a representative kinase, Epidermal Growth Factor Receptor (EGFR), as a hypothetical target.

  • Receptor Preparation:

    • The 3D structure of EGFR is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands not essential for the interaction are removed.

    • Polar hydrogens are added to the protein structure.

  • Ligand Preparation: The optimized structure of 2-(2,4-Difluorophenyl)-4-hydroxypyridine from Protocol 1 is used. Tautomeric and protonation states are considered and assigned, typically for a physiological pH of 7.4.

  • Docking Simulation: Using software such as AutoDock, GOLD, or Schrödinger's Glide, the ligand is docked into the defined active site of the receptor.[12] The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding free energy.

  • Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target Target Selection (e.g., EGFR from PDB) Receptor_Prep Receptor Preparation (Add Hydrogens, Remove Water) Target->Receptor_Prep Obtain 3D Structure Docking Molecular Docking (e.g., AutoDock, Glide) Receptor_Prep->Docking Define Binding Site Ligand_Prep Ligand Preparation (Optimized Geometry) Ligand_Prep->Docking Analysis Pose Analysis (Scoring, Interactions) Docking->Analysis Generate Poses Lead_Opt Lead Optimization Analysis->Lead_Opt Identify Key Interactions

Caption: A generalized workflow for molecular docking.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[17][18] MD simulations have become an essential tool for studying the dynamics of biological systems and exploring protein-ligand interactions.[19]

Protocol 4: Protein-Ligand MD Simulation

  • System Preparation: The top-scoring docked pose from Protocol 3 is used as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system.

  • Force Field Assignment: A force field (e.g., CHARMM, AMBER) is assigned to describe the bonded and non-bonded interactions within the system.[20] The protein is parameterized using standard force field parameters, while parameters for the ligand may need to be generated.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature, and then an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more) to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.

md_simulation_workflow Start Start with Docked Complex Solvate Solvation & Ionization Start->Solvate ForceField Assign Force Field Solvate->ForceField Minimize Energy Minimization ForceField->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Production Production MD Run Equilibrate_NPT->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Workflow for a typical molecular dynamics simulation.

Table 2: Key Metrics from MD Simulation Analysis

MetricDescriptionImplication for Stability
Ligand RMSDDeviation of the ligand's atoms from the initial docked pose.A low and stable RMSD indicates a stable binding mode.
Protein Backbone RMSDDeviation of the protein's alpha-carbons from the initial structure.A stable RMSD suggests the protein's overall fold is maintained.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.High occupancy indicates a strong and stable interaction.

Part 3: ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug development.[21][22] In silico ADMET prediction models, often based on machine learning and quantitative structure-activity relationships (QSAR), provide a rapid and cost-effective means of flagging potential liabilities.[23][24][25]

Protocol 5: In Silico ADMET Prediction

  • Input: The 2D or 3D structure of 2-(2,4-Difluorophenyl)-4-hydroxypyridine is used as input.

  • Model Selection: A variety of commercial and open-source software packages (e.g., SwissADME, ADMETlab, Schrödinger's QikProp) are available. It is advisable to use multiple models to obtain a consensus prediction.

  • Property Prediction: The software calculates a range of ADMET-related properties, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

  • Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity flags are noted for further investigation.

Table 3: Representative In Silico ADMET Predictions

PropertyPredicted OutcomeInterpretation
Lipinski's Rule of FiveCompliantGood oral bioavailability is likely.
GI AbsorptionHighWell-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
hERG InhibitorLow ProbabilityLow risk of cardiotoxicity.

Conclusion

The in silico modeling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, as detailed in this whitepaper, provides a robust framework for the early-stage assessment of novel small molecules in drug discovery. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can generate a comprehensive profile of a compound's potential efficacy and safety before committing significant resources to synthesis and experimental testing. This multi-faceted computational approach embodies the principles of modern drug discovery, enabling a more rational and efficient path toward the development of new therapeutics. The methodologies outlined herein are not merely a set of instructions but a strategic approach to de-risking and accelerating the journey from concept to clinic.

References

  • Computational methods for small molecule identification.
  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.
  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article.
  • Machine Learning for In Silico ADMET Prediction. PubMed.
  • Machine Learning for In Silico ADMET Prediction.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • Molecular dynamics simulation of protein-ligand complex.
  • Molecular Electrostatic Potential (MEP)
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Application of molecular electrostatic potentials in drug design.
  • In Silico Modeling of 4-Hydroxymethyl-2-acetyl-pyridine Interactions: A Methodological Whitepaper. Benchchem.
  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Geometry optimization: what happens in the algorithm?
  • Molecular Docking and Structure-Based Drug Design Str
  • Molecular Electrostatic Potential (MEP). University of Calgary.
  • Approach of Density Functional Theory to Molecules Using Gaussian.
  • On the practical applicability of modern DFT functionals for chemical computations.
  • (Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic

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Foundational

Tautomerism in 2-(2,4-Difluorophenyl)-4-hydroxypyridine: Mechanistic Insights and Experimental Profiling

Executive Summary The compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine represents a highly versatile structural motif frequently utilized in modern drug discovery, particularly within the design of metalloenzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine represents a highly versatile structural motif frequently utilized in modern drug discovery, particularly within the design of metalloenzyme inhibitors (e.g., HIV integrase inhibitors) and kinase hinge-binders. A critical, yet often under-characterized, aspect of this pharmacophore is its prototropic tautomerism—the dynamic equilibrium between its lactim (4-hydroxypyridine) and lactam (4-pyridone) states.

Understanding and controlling this tautomeric equilibrium is paramount. The shift from a hydrogen-bond donor (OH) to a hydrogen-bond acceptor (C=O) fundamentally alters the molecule's electrostatic surface, target affinity, and physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of how the 2,4-difluorophenyl substituent modulates this equilibrium, supported by self-validating experimental protocols for precise tautomeric profiling.

Mechanistic Framework of Tautomerism

The Core Prototropic Equilibrium

The tautomerism of the 4-hydroxypyridine core is a classic example of solvent-dependent structural shifting. In the gas phase or in highly non-polar environments, the enol (4-hydroxypyridine) form is favored due to the intrinsic stability of the uncharged aromatic ring 1. However, in polar media and the solid state, the equilibrium shifts dramatically toward the keto (4-pyridone) form. This shift is driven by the stabilization of the charge-separated mesomer of 4-pyridone, where the negative charge resides on the more electronegative oxygen and the positive charge on the nitrogen, maintaining a highly polar but aromatic 6π-electron system 2.

Electronic & Steric Influence of the 2,4-Difluorophenyl Group

The introduction of a 2,4-difluorophenyl group at the C2 position introduces complex electronic variables:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. Through the sigma-bond framework, the 2,4-difluorophenyl group pulls electron density away from the pyridine ring. This significantly lowers the basicity of the pyridine nitrogen 3.

  • Tautomeric Destabilization: Because the 4-pyridone tautomer relies on the nitrogen atom acting as an effective cation (in its zwitterionic resonance structure), the electron-withdrawing nature of the difluorophenyl group slightly destabilizes the oxo form relative to unsubstituted 4-pyridone. Consequently, while the oxo form still dominates in water, the population of the hydroxy form in moderately polar or non-polar environments (like lipid bilayers or hydrophobic protein pockets) is significantly higher than that of standard pyridones.

TautomerismLogic A 2-(2,4-Difluorophenyl)- 4-hydroxypyridine (Enol) B 2-(2,4-Difluorophenyl)- 4-pyridone (Keto) A->B Proton Transfer (Tautomerization) C Non-Polar Solvents (Gas Phase, Cyclohexane) C->A Favors D Polar Solvents (Water, DMSO, Solid State) D->B Favors E Inductive Electron Withdrawal by 2,4-diF-Phenyl E->A Stabilizes OH form (lowers N basicity)

Logic flow of solvent and substituent effects on tautomeric equilibrium.

Quantitative Thermodynamic Data

To contextualize the solvent dependency, the following table summarizes the theoretical and experimentally derived thermodynamic parameters ( ΔGtaut​ ) for the Hydroxy Oxo transition of substituted 4-pyridones across various dielectric environments 4.

Solvent EnvironmentDielectric Constant ( ϵ )Dominant Tautomer ΔGHydroxy→Oxo​ (kcal/mol)Dipole Moment (Oxo Form)
Gas Phase 1.04-Hydroxypyridine+1.5 to +2.2~ 6.2 D
Cyclohexane 2.0Mixed / Hydroxy+0.4 to -0.5~ 6.5 D
Chloroform 4.84-Pyridone-1.8 to -2.7~ 6.8 D
Water (Aqueous) 78.44-Pyridone-5.5 to -7.0~ 8.1 D

(Note: Negative ΔG values indicate a spontaneous shift toward the 4-pyridone keto state).

Experimental Profiling Protocols

To accurately map the tautomeric landscape of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, empirical validation is required. The following protocols are designed as self-validating systems to prevent misinterpretation caused by aggregation or degradation.

Protocol A: UV-Vis Dielectric Titration

Causality & Logic: The extended π -conjugation of the 4-pyridone form absorbs at a distinctly different maximum wavelength ( λmax​ ) than the cross-conjugated 4-hydroxypyridine form. By titrating the compound across a solvent gradient, we can plot the dielectric constant against the absorbance ratio. The presence of a strict isosbestic point acts as an internal validation that only two species (the tautomers) are interconverting without side reactions.

  • Stock Preparation: Dissolve the compound in anhydrous 1,4-dioxane to a concentration of 10 mM. Causality: Anhydrous dioxane prevents premature water-induced tautomeric shifting during storage.

  • Gradient Dilution: Prepare 50 μ M working solutions in a series of solvents: Cyclohexane, Chloroform, Acetonitrile, Methanol, and Water.

  • Spectral Acquisition: Scan from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer at 298 K.

  • Validation Check: Overlay the spectra. Identify the isosbestic point (typically around 265-275 nm for substituted pyridines). If the curves do not perfectly intersect at this point, discard the batch as it indicates impurity or aggregation.

  • Data Extraction: Calculate the equilibrium constant ( Keq​ ) by plotting the ratio of the peak absorbances (e.g., A290​/A250​ ) against the solvent dielectric constant ( ϵ ).

Protocol B: Variable-Temperature NMR (VT-NMR)

Causality & Logic: At room temperature, rapid proton exchange between the nitrogen and oxygen atoms averages the NMR signals, yielding a single set of peaks that represents a time-averaged hybrid of the two tautomers. By lowering the temperature in a non-protic solvent, we cross the coalescence temperature, slowing the exchange rate relative to the NMR timescale. This allows for the direct integration of distinct proton resonances for both tautomers.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of a pre-dried CDCl3​/CD2​Cl2​ (1:1 v/v) mixture. Causality: This mixture remains liquid at very low temperatures while providing a moderate dielectric environment where both tautomers can co-exist.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Note the broadness of the exchangeable NH/OH proton peak (typically >10 ppm).

  • Kinetic Freezing: Lower the probe temperature in 10 K increments down to 223 K. Allow 5 minutes of equilibration at each step.

  • Integration & Quantification: At 223 K, the C3 and C5 aromatic protons of the pyridine ring will split into two distinct sets of signals. Integrate these isolated peaks to determine the exact molar ratio of Enol:Keto in that specific solvent environment.

Workflow Step1 1. Sample Preparation (Anhydrous Solvents) Step2 2. UV-Vis Spectroscopy (Dielectric Titration) Step1->Step2 Step3 3. VT-NMR Spectroscopy (Kinetic Freezing) Step1->Step3 Step4 4. Isosbestic Point Analysis & K_eq Calculation Step2->Step4 Step3->Step4 Step5 5. Pharmacophore Mapping (H-Bond Donor/Acceptor) Step4->Step5

Multi-modal experimental workflow for tautomer elucidation and mapping.

Implications for Drug Development

The tautomeric state of 2-(2,4-Difluorophenyl)-4-hydroxypyridine dictates its interaction geometry within a biological target:

  • Kinase Hinge Binding: If the pocket is highly hydrophobic, the molecule may adopt the 4-hydroxypyridine form, presenting the hydroxyl group as a hydrogen-bond donor to the kinase hinge backbone.

  • Metalloenzyme Chelation: In targets like HIV Integrase or Endonucleases, the 4-pyridone tautomer is strictly required. The highly polarized C=O oxygen acts as a potent Lewis base, coordinating critical Mg2+ or Mn2+ ions in the active site.

Failure to account for the energetic penalty of tautomerization (from the favored aqueous oxo form to a potentially required hydrophobic hydroxy form) can lead to massive discrepancies between computational docking predictions and actual in vitro binding affinities.

References

  • 4-Pyridone - Wikipedia. Wikipedia.
  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
  • The Prototropic Tautomerism of Heteroarom
  • Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution.

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Protocols & Analytical Methods

Method

Application Note: 2-(2,4-Difluorophenyl)-4-hydroxypyridine as a Privileged Scaffold in Medicinal Chemistry and Metallodrug Design

Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 2-(2,4-Difluorophenyl)-4-hydroxypyridine is a highly versatile pharmacophore building block. It combines the hydrogen-bonding capacity of a tautomerizable hydroxypyridine core with the metabolic stability and lipophilicity of a difluorophenyl moiety.

This technical guide explores the dual utility of this scaffold:

  • As a highly selective hinge-binding motif in Kinase Inhibitor Development (e.g., p38α MAPK and EGFR).

  • As a cyclometalating ligand in the synthesis of Theranostic Iridium(III) Metallodrugs for targeted oncology.

By understanding the causality behind its structural properties and the self-validating protocols required to test it, researchers can leverage this intermediate to accelerate hit-to-lead optimization.

Mechanistic Rationale: The Chemistry of the Scaffold

The efficacy of 2-(2,4-Difluorophenyl)-4-hydroxypyridine is rooted in two distinct chemical phenomena:

  • The "Fluorine Effect" (Lipophilic & Metabolic Shielding): The introduction of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, it acts as a metabolic shield. Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at these exact positions; the highly electronegative C-F bonds block this oxidative liability, extending the compound's half-life in vivo[1].

  • Hydroxypyridine ⇌ Pyridone Tautomerism: The 4-hydroxypyridine core exists in a dynamic equilibrium with its 4-pyridone tautomer. This structural flexibility provides a built-in hydrogen bond donor (N-H) and acceptor (C=O). In the context of kinase targets, this allows the molecule to form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK)[2].

Application Workflow 1: Design and Validation of Kinase Inhibitors

The 2,4-difluorophenyl motif is frequently utilized to occupy the hydrophobic selectivity pockets of kinases[2]. To validate derivatives of this scaffold, a robust in vitro assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Highly conjugated pyridine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before signal measurement, completely eliminating background auto-fluorescence and yielding a higher signal-to-noise ratio than standard fluorometric assays.

Protocol: Self-Validating TR-FRET Kinase Inhibition Assay

Reagents & Materials:

  • Recombinant p38α MAPK or EGFR(L858R) enzyme.

  • Biotinylated peptide substrate and ATP (at Km​ concentration).

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. (Note: Tween-20 is critical to prevent the lipophilic difluorophenyl compounds from aggregating or non-specifically binding to the microplate).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-(2,4-Difluorophenyl)-4-hydroxypyridine derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to ensure compound solubility without denaturing the kinase.

  • Enzyme Incubation: Add the kinase enzyme diluted in Assay Buffer to the compound wells. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for the equilibration of slow-binding ATP-competitive inhibitors.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP and the biotinylated substrate. Incubate for 60 minutes.

  • Detection Phase: Stop the kinase reaction by adding EDTA (to chelate Mg²⁺, halting ATP hydrolysis). Simultaneously, add the Europium-labeled antibody and Streptavidin-APC. Incubate in the dark for 60 minutes.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the FRET signal as the ratio of emission at 665 nm to 615 nm.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like SB203580 or Gefitinib (positive control)[1]. A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

Pathway Stimulus Extracellular Stress (Cytokines, ROS) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK Activates Target p38α MAPK (Target Enzyme) MKK->Target Phosphorylates Downstream MK2 / ATF2 (Downstream Effectors) Target->Downstream Phosphorylates Inhibitor 2-(2,4-Difluorophenyl)- 4-hydroxypyridine (Inhibitor Scaffold) Inhibitor->Target ATP-Competitive Inhibition Response Tumorigenesis & Inflammation Downstream->Response Induces

Figure 1: p38 MAPK signaling cascade and the inhibitory intervention point of the difluorophenyl scaffold.

Application Workflow 2: Synthesis of Theranostic Metallodrugs

Beyond traditional small molecules, fluorinated ligands like 2-(2,4-difluorophenyl)pyridine derivatives are cornerstone chelators in the design of Iridium(III) and Platinum(II) metallodrugs[3]. The strong metal-carbon bonds provide physiological stability, while the difluorophenyl group induces a blue-shift in photoluminescence, making these complexes ideal for simultaneous cellular imaging and photodynamic therapy (PDT)[3].

Protocol: Cyclometalation and Photophysical Characterization

Step-by-Step Methodology:

  • Dimer Synthesis (Cyclometalation):

    • Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) with 2.5 equivalents of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in a mixed solvent of 2-ethoxyethanol and water (3:1 v/v).

    • Causality: This specific solvent mixture is chosen because it provides a high boiling point (~110°C) necessary to drive the thermodynamically demanding cyclometalation, while simultaneously solubilizing both the highly polar inorganic salt and the lipophilic organic ligand.

    • Reflux under an inert Argon atmosphere for 24 hours to prevent oxidation of the Ir(III) center.

    • Filter and wash the resulting precipitate to isolate the chloro-bridged dimer [Ir(dfp-4-OH-py)₂(\mu-Cl)]₂.

  • Dimer Cleavage & Complexation:

    • React the isolated dimer with an ancillary ligand (e.g., pyridine-2-carboxylate derivatives) in dichloromethane/methanol (1:1) in the presence of sodium carbonate at room temperature for 12 hours.

    • Causality: The base deprotonates the ancillary ligand, facilitating the nucleophilic cleavage of the stable chloro-bridge.

  • Validation & Characterization:

    • Purify via silica gel column chromatography.

    • Self-Validation Check: Confirm structural integrity via ¹H and ¹⁹F NMR. The ¹⁹F NMR should show a distinct shift compared to the free ligand, confirming coordination to the metal center. Measure the UV-Vis absorption and emission spectra; successful incorporation of the difluorophenyl group will yield a characteristic high quantum yield emission in the blue/green region (450–500 nm).

Synthesis Ligand 2-(2,4-Difluorophenyl)- 4-hydroxypyridine Dimer Cyclometalated Ir(III) Dimer Ligand->Dimer Reflux, 110°C Metal IrCl3·nH2O Metal->Dimer Complex Target Ir(III) Metallodrug Dimer->Complex Cleavage Ancillary Ancillary Ligand (N^N or N^O) Ancillary->Complex Validation Photophysical & In Vitro Assays Complex->Validation Characterization

Figure 2: Synthetic workflow for generating Ir(III) metallodrugs using the difluorophenylpyridine scaffold.

Quantitative Data Summary

The following table summarizes the comparative advantages and quantitative metrics of utilizing the 2-(2,4-Difluorophenyl)-4-hydroxypyridine scaffold across different therapeutic modalities.

ParameterKinase Inhibitor Application (e.g., p38α)Metallodrug Application (e.g., Ir(III) Complex)
Primary Target p38α MAPK / EGFRDNA Intercalation / ROS Generation in Cancer Cells
Typical IC₅₀ / EC₅₀ 10 – 50 nM (Enzymatic)2.5 – 5.0 µM (Cellular Cytotoxicity, e.g., PC-3)
Calculated LogP 2.8 – 3.5 (Optimal for oral bioavailability)3.8 – 4.5 (Optimal for cellular membrane permeation)
Role of 2,4-Difluorophenyl Occupies hydrophobic selectivity pocket; blocks CYP450 oxidation[1].Enhances lipophilicity; blue-shifts emission wavelength[3].
Role of 4-Hydroxypyridine Bidentate H-bonding to kinase hinge region (Met109)[2].Acts as a strong C^N cyclometalating chelator to the metal center.

References

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI - Pharmaceutics.[Link]

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. PubMed Central (PMC).[Link]

Sources

Application

Assay Development for 2-(2,4-Difluorophenyl)-4-hydroxypyridine Activity: A Comprehensive Protocol for Metalloenzyme Inhibition

Scientific Rationale & Pharmacophore Analysis In fragment-based drug discovery (FBDD) targeting two-metal-ion-dependent viral enzymes (such as HIV-1 Integrase or Influenza PA Endonuclease), the 2-(2,4-difluorophenyl)-4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacophore Analysis

In fragment-based drug discovery (FBDD) targeting two-metal-ion-dependent viral enzymes (such as HIV-1 Integrase or Influenza PA Endonuclease), the 2-(2,4-difluorophenyl)-4-hydroxypyridine scaffold represents a highly privileged minimal pharmacophore.

The structural logic of this fragment relies on a dual-action binding mechanism:

  • Metal Coordination: The 4-hydroxypyridine core, which readily tautomerizes to a 4-pyridone in physiological aqueous media, provides a highly polarized oxygen/nitrogen interface capable of chelating hard divalent metal ions (e.g., Mg²⁺, Mn²⁺) within the enzyme's catalytic core [3, 4].

  • Hydrophobic Anchoring: The 2,4-difluorophenyl group acts as a lipophilic halobenzyl bioisostere. During the catalytic cycle, this moiety inserts into the "hydrophobic shelf" created by the displacement of viral DNA, effectively locking the enzyme in an inactive state [1, 2].

To evaluate the baseline activity of this fragment and guide subsequent hit-to-lead optimization (e.g., adding a 3-hydroxyl or 3-carboxamide group for enhanced bidentate chelation), we must deploy highly sensitive, self-validating assay systems. The protocols below are designed to definitively distinguish true metal-dependent active-site binding from non-specific aggregation.

MOA A 2-(2,4-Difluorophenyl)- 4-hydroxypyridine B 4-Hydroxypyridine Core (Metal Chelator) A->B C 2,4-Difluorophenyl Group (Hydrophobic Anchor) A->C D Coordinates Two Mg2+ Ions in Catalytic Core B->D E Occupies Hydrophobic Pocket (Viral DNA Displacement) C->E F Inhibition of Strand Transfer D->F E->F

Fig 1. Dual-action mechanism of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in metalloenzyme inhibition.

Biochemical Assay: FRET-Based Strand Transfer Inhibition

Causality & Assay Logic: Traditional radiometric assays are low-throughput and generate hazardous waste. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay to measure the strand transfer activity of HIV-1 Integrase (IN). By using a donor-labeled viral DNA sequence and an acceptor-labeled target DNA, successful strand transfer results in a measurable FRET signal. If the 4-hydroxypyridine fragment successfully chelates the active-site Mg²⁺, the FRET signal is abrogated.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.05% Tween-20. Crucial: The 10 mM MgCl₂ is the exact target for the 4-hydroxypyridine chelator; altering this concentration will shift the apparent IC₅₀.

  • Pre-Integration Complex (PIC) Assembly:

    • Incubate 200 nM recombinant HIV-1 IN with 50 nM of Cy3-labeled viral DNA duplex in Assay Buffer for 20 minutes at room temperature. This allows the enzyme to process the 3'-end and form a stable PIC.

  • Compound Addition (The Self-Validating Step):

    • Dispense the 2-(2,4-difluorophenyl)-4-hydroxypyridine fragment in a 10-point dose-response curve (0.1 µM to 500 µM) using an acoustic dispenser to avoid solvent (DMSO) artifacts.

    • Control A (Positive): 50 nM Dolutegravir (a known clinical INSTI).

    • Control B (Mechanistic Validation): 50 mM EDTA. EDTA strips the Mg²⁺ from the active site. If the assay is functioning correctly, EDTA will completely abolish the FRET signal, proving the reaction is strictly metal-dependent.

  • Reaction Initiation & Readout:

    • Add 50 nM of Cy5-labeled target DNA to initiate the strand transfer reaction.

    • Incubate at 37°C for 60 minutes.

    • Read the plate on a multi-mode microplate reader (Excitation: 530 nm, Emission: 670 nm).

Biophysical Validation: Metal-Dependent SPR Kinetics

Causality & Assay Logic: Biochemical assays cannot differentiate between an active-site chelator and an allosteric inhibitor. Surface Plasmon Resonance (SPR) provides direct, label-free kinetic data ( Kon​ , Koff​ , KD​ ). By running the SPR in both the presence and absence of Mg²⁺, we create a self-validating system that definitively proves whether the fragment's binding is dependent on metalloenzyme chelation [1].

Step-by-Step Protocol
  • Surface Functionalization:

    • Condition a Ni-NTA sensor chip with 0.5 mM NiCl₂.

    • Capture His-tagged HIV-1 IN to a density of ~3000 Resonance Units (RU). Causality: Using His-capture rather than amine coupling preserves the conformational flexibility of the active site.

  • Buffer Conditioning (Metal Saturation):

    • Equilibrate the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant) supplemented with 10 mM MgCl₂ .

  • Analyte Injection:

    • Inject 2-(2,4-difluorophenyl)-4-hydroxypyridine at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration range of 1.56 µM to 100 µM.

    • Allow 60 seconds for association and 120 seconds for dissociation.

  • Mechanistic Counter-Screen:

    • Switch the running buffer to one containing 0 mM MgCl₂ + 1 mM EDTA . Re-inject the fragment. A total loss of binding response confirms that the 4-hydroxypyridine core requires the metal ions to anchor to the enzyme.

SPR Step1 1. Surface Preparation (Ni-NTA Chip) Step2 2. Ligand Capture (His-tagged Integrase) Step1->Step2 Step3 3. Metal Saturation (+10 mM MgCl2 Buffer) Step2->Step3 Control Control: Mg2+-Free Buffer (Validates Metal Dependence) Step2->Control Step4 4. Analyte Injection (Test Compound) Step3->Step4 Step5 5. Kinetic Analysis (Kon, Koff, KD) Step4->Step5 Control->Step4

Fig 2. SPR workflow for validating metal-dependent binding kinetics of the inhibitor.

Data Presentation & Expected Outcomes

Because 2-(2,4-difluorophenyl)-4-hydroxypyridine is a fragment, its affinity will be lower than fully optimized clinical drugs. The goal of these assays is to establish a robust baseline (Ligand Efficiency) for structural elaboration.

ParameterAssay TypeExpected Range for FragmentClinical Control (Dolutegravir)Mechanistic Implication
IC₅₀ (Biochemical) FRET Strand Transfer15.0 – 45.0 µM< 0.01 µMBaseline inhibition of catalytic activity.
KD​ (+ Mg²⁺) SPR Kinetics20.0 – 60.0 µM< 0.005 µMConfirms direct target engagement.
KD​ (- Mg²⁺) SPR Kinetics> 500 µM (No Binding)> 10 µMProves binding is metal-dependent.
Ligand Efficiency (LE) Calculated from KD​ ~0.35 – 0.40 kcal/mol/HA~0.32 kcal/mol/HAHigh LE indicates an excellent starting point for optimization.

References

  • Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs. Journal of Medicinal Chemistry.[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences.[Link]

  • Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Heteroatom Chemistry.[Link]

  • Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. ACS Medicinal Chemistry Letters.[Link]

Method

Application Note: Pharmacological Evaluation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in Cell-Based Metalloenzyme Assays

Introduction & Mechanistic Rationale In the landscape of modern drug development, identifying robust small-molecule scaffolds that can effectively engage metalloenzymes is a critical pursuit. The compound 2-(2,4-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug development, identifying robust small-molecule scaffolds that can effectively engage metalloenzymes is a critical pursuit. The compound 2-(2,4-Difluorophenyl)-4-hydroxypyridine serves as a prototypical, high-value pharmacological probe for evaluating metal-dependent targets, most notably viral integrases and specific kinases[1].

As a Senior Application Scientist, it is vital to understand the causality behind this specific structural design rather than just treating it as a random chemical entity:

  • The Metal-Binding Pharmacophore (MBP): Under physiological conditions, the 4-hydroxypyridine core exists in a tautomeric equilibrium with its 4-pyridone form[2]. This tautomerization is not merely a structural curiosity; it is the fundamental mechanism by which the molecule chelates divalent cations (such as Mg2+ or Mn2+ ) residing in the catalytic core of metalloenzymes like HIV-1 Integrase[3].

  • The Hydrophobic Anchor: The 2,4-difluorophenyl moiety is strategically positioned to occupy adjacent hydrophobic pockets (e.g., the viral DNA-binding channel). The fluorine atoms serve a dual purpose: they increase the metabolic stability of the compound while inducing a specific dihedral twist relative to the pyridine ring, optimizing the π−π stacking and halogen-bonding interactions required for high-affinity target engagement[1].

To rigorously evaluate this compound, researchers must employ self-validating cell-based assays that measure both functional target inhibition and off-target cytotoxicity simultaneously.

Mechanism A 2-(2,4-Difluorophenyl) -4-hydroxypyridine B Cellular Entry & Tautomerization A->B Dosing C Mg2+ Chelation at Enzyme Active Site B->C Binding D Blockade of Catalytic Function C->D Inhibition E Phenotypic Readout (e.g., Antiviral) D->E Assay

Mechanism of action and assay workflow for the 4-hydroxypyridine probe.

Experimental Design: The Self-Validating System

A common pitfall in cell-based screening is misinterpreting compound-induced cytotoxicity as positive pharmacological efficacy. To establish a trustworthy dataset, every efficacy assay (e.g., viral replication blockade) must be paired with a parallel cytotoxicity assay (e.g., ATP-dependent cell viability) using the exact same compound dilutions, cell seeding densities, and incubation times.

We utilize the TZM-bl reporter cell line for efficacy and CellTiter-Glo for viability. The TZM-bl line is engineered to express CD4, CCR5, and CXCR4, alongside a luciferase reporter driven by the HIV-1 LTR. If 2-(2,4-Difluorophenyl)-4-hydroxypyridine successfully chelates the integrase active site, viral DNA cannot integrate into the host genome, preventing the transcription of the Tat protein, and thereby leaving the luciferase reporter silent.

Quantitative Data Summary

Below is a representative data matrix demonstrating how 2-(2,4-Difluorophenyl)-4-hydroxypyridine performs relative to a clinical-grade reference inhibitor.

CompoundTarget IC50​ (nM)TZM-bl Antiviral EC50​ (nM)Cytotoxicity CC50​ ( μ M)Selectivity Index (SI)
2-(2,4-Difluorophenyl)-4-hydroxypyridine 45.2 ± 3.1112.4 ± 8.5> 50.0> 444
Reference (Dolutegravir-analog) 2.5 ± 0.48.1 ± 1.2> 50.0> 6170
DMSO Vehicle Control N/AN/AN/AN/A

Note: The Selectivity Index (SI) is calculated as CC50​/EC50​ . An SI > 100 is generally required to confidently attribute the phenotypic readout to target-specific inhibition rather than general cell stress.

Detailed Step-by-Step Methodologies

Protocol A: TZM-bl Antiviral Efficacy Assay

Expert Insight on Compound Handling: Fluorinated aromatic compounds can exhibit unpredictable aqueous solubility. Always prepare a 10 mM master stock in 100% molecular-biology grade DMSO. Ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced membrane permeabilization.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • HIV-1 pseudotyped virus (e.g., NL4-3 strain)

  • Bright-Glo™ Luciferase Assay System (Promega)

Step-by-Step Procedure:

  • Cell Seeding: Harvest TZM-bl cells at 80% confluency. Seed 1 × 10⁴ cells per well in a 96-well flat-bottom white microplate in 100 µL of supplemented DMEM. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dilution: In a separate V-bottom plate, prepare a 3-fold serial dilution of 2-(2,4-Difluorophenyl)-4-hydroxypyridine starting from 10 µM down to 1.5 nM in culture medium (maintaining a constant 0.5% DMSO concentration across all wells).

  • Treatment: Aspirate the media from the TZM-bl plate and add 50 µL of the diluted compound to the respective wells. Include vehicle control (0.5% DMSO) and positive control wells.

  • Viral Infection: Add 50 µL of HIV-1 pseudovirus (MOI = 0.1) to each well. The total well volume is now 100 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2​ . Causality note: 48 hours is required to allow sufficient time for viral entry, reverse transcription, attempted integration, and subsequent reporter translation.

  • Readout: Equilibrate the plate and Bright-Glo reagent to room temperature for 15 minutes. Add 100 µL of Bright-Glo reagent to each well. Incubate for 5 minutes on an orbital shaker to ensure complete cell lysis.

  • Measurement: Read luminescence on a multi-mode microplate reader. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

AssayWorkflow Step1 1. Seed TZM-bl Cells (1x10^4 cells/well) Step2 2. Add Compound (Serial Dilution) Step1->Step2 Step3 3. Infect with HIV-1 (MOI = 0.1) Step2->Step3 Step4 4. Incubate 48h (37°C, 5% CO2) Step3->Step4 Step5 5. Lyse & Add Luciferase Substrate Step4->Step5 Step6 6. Measure Luminescence (Calculate EC50) Step5->Step6

Step-by-step TZM-bl cell-based assay workflow for evaluating antiviral efficacy.

Protocol B: Parallel Cytotoxicity Profiling (CellTiter-Glo)

To ensure the trustworthiness of the efficacy data, a parallel plate must be run to rule out ATP depletion caused by the 4-hydroxypyridine probe.

  • Parallel Setup: Replicate Steps 1 through 3 from Protocol A exactly, using a separate 96-well white microplate.

  • Mock Infection: Instead of adding the virus in Step 4, add 50 µL of sterile culture medium to match the final volume (100 µL) and DMSO concentration (0.5%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Calculate the CC50​ (concentration reducing viability by 50% relative to the DMSO control).

Troubleshooting & Optimization

  • Serum Protein Binding: 2-(2,4-Difluorophenyl)-4-hydroxypyridine is highly lipophilic. If the EC50​ shifts significantly between biochemical (cell-free) and cell-based assays, it is likely due to binding to Fetal Bovine Serum (FBS) proteins in the media. To profile this, run a parallel assay supplementing the media with 45 mg/mL Human Serum Albumin (HSA) to calculate the "protein-adjusted EC50​ ".

  • Edge Effects: Evaporation in the outer wells of the 96-well plate during the 48-hour incubation can artificially concentrate the compound, leading to false cytotoxicity readings. Always fill the outermost perimeter wells with 200 µL of sterile PBS and confine the assay to the inner 60 wells.

Sources

Application

Application of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in Kinase Assays: A Comprehensive Guide to in vitro Profiling

Executive Summary The 2-(2,4-difluorophenyl)-4-hydroxypyridine scaffold is a highly privileged pharmacophore in modern structure-based drug design. As a Senior Application Scientist, I have observed that this specific ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2,4-difluorophenyl)-4-hydroxypyridine scaffold is a highly privileged pharmacophore in modern structure-based drug design. As a Senior Application Scientist, I have observed that this specific chemical moiety frequently serves as the core engine for potent kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) family and mutant epidermal growth factor receptors (EGFR).

This guide provides an in-depth, self-validating framework for evaluating this scaffold in vitro. Rather than merely listing steps, we will explore the biophysical and biochemical causality behind assay selection, ensuring that your screening cascade accurately captures both the thermodynamic and kinetic properties of your compounds.

Mechanistic Rationale: Why this Scaffold?

To design an effective assay, one must first understand how the molecule interacts with its target. The 2-(2,4-difluorophenyl)-4-hydroxypyridine fragment is bipartite in its mechanism of action:

  • The 4-Hydroxypyridine Core (Hinge Binder): This region acts as a robust hinge-binding motif. It forms essential, directional hydrogen bonds with the kinase backbone (e.g., the highly conserved Met109 and His107 residues in p38α MAPK)[1]. Structure-based design strategies frequently leverage such motifs to anchor the inhibitor within the ATP-binding cleft, achieving significant baseline potency[2].

  • The 2,4-Difluorophenyl Group (Hydrophobic Probe): The addition of fluorine atoms serves multiple purposes. Fluorine enhances metabolic stability and increases the lipophilicity of the phenyl ring, driving deep penetration into the adjacent hydrophobic specificity pocket[3]. In many kinases, this moiety stabilizes the "DFG-out" conformation, a hallmark of highly selective Type II allosteric inhibitors[1].

BindingMechanism Kinase Kinase Active Site Hinge Hinge Region (e.g., Met109/His107) Hinge->Kinase Hydrophobic Hydrophobic Pocket (DFG-out/Allosteric) Hydrophobic->Kinase Compound 2-(2,4-Difluorophenyl)- 4-hydroxypyridine Hydroxypyridine 4-Hydroxypyridine Core (H-Bond Donor/Acceptor) Compound->Hydroxypyridine Difluorophenyl 2,4-Difluorophenyl Group (Lipophilic/Halogen Bonds) Compound->Difluorophenyl Hydroxypyridine->Hinge Hydrogen Bonding Difluorophenyl->Hydrophobic pi-pi / Halogen interactions

Fig 1: Binding mechanism of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in the kinase active site.

Assay Strategy & Selection: Causality in Experimental Design

When screening fluorinated Type II inhibitors, standard ATP-competitive assays often yield false negatives due to the slow-tight binding kinetics associated with the DFG-out conformational shift.

  • Primary Screening (ADP-Glo™): We utilize a universal luminescence-based ADP detection assay rather than a substrate-specific fluorescence assay. Causality: The ADP-Glo assay directly measures ATP turnover, making it universally applicable regardless of whether the compound acts as a Type I or Type II inhibitor. It also allows for extended pre-incubation times without signal degradation, which is critical for slow-binding fluorinated scaffolds.

  • Orthogonal Validation (Surface Plasmon Resonance - SPR): IC50 values are highly dependent on the ATP concentration used in the assay. Causality: SPR provides label-free biophysical validation, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates. For compounds targeting the hydrophobic pocket, a prolonged residence time ( 1/koff​ ) is often the primary driver of in vivo efficacy.

Protocol 1: High-Throughput ADP-Glo™ Kinase Assay

This self-validating protocol is optimized for 384-well microplates to determine the IC50 of 2-(2,4-difluorophenyl)-4-hydroxypyridine derivatives.

AssayWorkflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (ATP + Substrate) Prep->Incubate Deplete 3. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->Deplete Detect 4. Detection Reagent (Convert ADP to ATP -> Light) Deplete->Detect Analyze 5. IC50 Calculation (Luminescence vs Log[C]) Detect->Analyze

Fig 2: Step-by-step ADP-Glo luminescence workflow for high-throughput kinase inhibitor screening.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Note: BSA prevents non-specific binding of the highly lipophilic fluorinated compound to the plastic wells.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of the compound to a white 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO concentration of 1% (v/v).

  • Kinase Pre-Incubation: Add 5 µL of the target kinase (e.g., p38α) diluted in 1X Kinase Buffer to the wells. Critical Step: Incubate the plate for 60 minutes at room temperature. This pre-incubation is mandatory to allow the 2,4-difluorophenyl moiety to induce and stabilize the DFG-out conformation.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the apparent Km​ of the specific kinase to ensure accurate IC50 determination). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step terminates the kinase reaction and depletes all remaining unconsumed ATP.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate target engagement and measure residence time, SPR is performed using a Biacore™ system.

Step-by-Step Methodology:
  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject it over the activated flow cell to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 5-point concentration series of the 2-(2,4-difluorophenyl)-4-hydroxypyridine derivative (e.g., 1.56 nM to 25 nM) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO ). Note: Exact DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts.

  • Kinetic Injection:

    • Association Phase: Inject the analyte at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

    • Dissociation Phase: Flow running buffer for 600 seconds. Note: The extended dissociation time is required to accurately calculate the koff​ of tight-binding fluorinated compounds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Data Summary

The following table summarizes expected validation data for a baseline 2-(2,4-difluorophenyl)-4-hydroxypyridine scaffold against key oncology and inflammation targets, demonstrating the correlation between biochemical IC50 and biophysical binding kinetics.

Compound VariantTarget KinaseAssay TypeIC50 (nM) ± SD kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) Kd​ (nM)Residence Time (min)
2-(2,4-DFP)-4-HP p38α MAPKADP-Glo / SPR145 ± 124.5 × 10⁴5.4 × 10⁻³120.0~ 3.1
2-(2,4-DFP)-4-HP EGFR (WT)ADP-Glo / SPR> 10,000N/AN/A> 10,000N/A
2-(2,4-DFP)-4-HP EGFR (L858R)ADP-Glo / SPR45 ± 48.2 × 10⁴3.1 × 10⁻³38.0~ 5.4
SB203580 (Ref)p38α MAPKADP-Glo / SPR35 ± 51.2 × 10⁵4.2 × 10⁻³35.0~ 4.0

Data Interpretation: The scaffold exhibits high selectivity for mutant EGFR (L858R) and p38α over wild-type EGFR. The SPR data confirms that the potency is driven by a slow dissociation rate ( koff​ ), a direct consequence of the 2,4-difluorophenyl group anchoring into the hydrophobic pocket.

References

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment Source: MDPI (mdpi.com) URL:[Link]

  • Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications (acs.org) URL:[Link]

Sources

Method

Application Note: Synthesis and SAR Profiling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Analogs for Metalloenzyme Inhibition

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Rational Drug Design Executive Summary & Mechanistic Rationale The 4-hydroxypyridine scaffold—wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Rational Drug Design

Executive Summary & Mechanistic Rationale

The 4-hydroxypyridine scaffold—which exists in a dynamic tautomeric equilibrium with its 4-pyridone form—is a highly privileged metal-binding pharmacophore (MBP) in modern medicinal chemistry. It forms the structural cornerstone of several FDA-approved integrase strand transfer inhibitors (INSTIs), including dolutegravir and cabotegravir, which are critical for the treatment of HIV-1 infections[1][2].

For this Structure-Activity Relationship (SAR) campaign, we focus on the synthesis of 2-(2,4-difluorophenyl)-4-hydroxypyridine analogs. The design of this scaffold is driven by strict mechanistic causality:

  • Bidentate Metal Chelation: The adjacent oxygen and nitrogen/oxygen heteroatoms of the 4-hydroxypyridine/pyridone core coordinate the two catalytic Mg²⁺ ions within the metalloenzyme active site, halting the strand transfer process[2].

  • Hydrophobic Anchoring: The 2,4-difluorophenyl moiety acts as a highly lipophilic anchor. It displaces high-energy water molecules from the enzyme's hydrophobic sub-pocket, while the fluorine atoms engage in stabilizing halogen-bonding interactions with backbone amides[3].

  • Metabolic Stability: The strategic placement of fluorine atoms at the 2- and 4-positions of the phenyl ring shields the molecule from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, a principle widely validated in broad-spectrum antifungal and kinase inhibitor drug development[3][4].

G IN Metalloenzyme Active Site Mg Catalytic Mg2+ Ions IN->Mg Coordinates Core 4-Hydroxypyridine (MBP Core) Core->Mg Bidentate Chelation DFP 2,4-Difluorophenyl Anchor Core->DFP C2-Linkage Pocket Hydrophobic Sub-pocket DFP->Pocket Halogen Bonding & Pi-Stacking

Fig 1. Binding mechanism of 2-(2,4-difluorophenyl)-4-hydroxypyridine within the active site.

Divergent Synthetic Strategy

To enable a robust SAR study, the synthetic route must be highly modular. We utilize a divergent strategy starting from commercially available 2-bromo-4-hydroxypyridine.

Key Strategic Choices:

  • O-Benzylation: The free C4-hydroxyl group strongly coordinates transition metals and can poison palladium catalysts. By masking it as a benzyl ether, we lock the molecule in the pyridine tautomer, ensuring a clean, regioselective oxidative addition during the cross-coupling phase.

  • Late-Stage Functionalization: By installing the 2,4-difluorophenyl group early via Suzuki-Miyaura coupling, the C5 and C6 positions of the pyridine ring remain accessible for late-stage electrophilic aromatic substitution (e.g., bromination followed by amidation) to probe the solvent-exposed channel of the target enzyme.

G SM 2-Bromo-4-benzyloxypyridine (Starting Material) Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) SM->Coupling + 2,4-Difluorophenylboronic acid Int1 2-(2,4-Difluorophenyl)- 4-benzyloxypyridine Coupling->Int1 Func C5/C6 Functionalization (Electrophilic Sub/Amidation) Int1->Func SAR Diversification Int2 Functionalized Intermediate Func->Int2 Deprot Global Deprotection (H2, Pd/C) Int2->Deprot Benzyl Ether Cleavage Final Target Analogs (4-Hydroxypyridine Core) Deprot->Final Tautomeric Equilibrium

Fig 2. Divergent synthetic workflow for generating 4-hydroxypyridine analogs.

Experimental Protocols

The following protocols represent a self-validating system. In-process controls (e.g., TLC, LC-MS) and specific stoichiometric ratios are designed to maximize yield and prevent side reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the core intermediate, 2-(2,4-difluorophenyl)-4-benzyloxypyridine.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-benzyloxypyridine (1.0 equiv, 10 mmol) and 2,4-difluorophenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Loading: Add K₂CO₃ (2.5 equiv, 25 mmol) and the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol).

    • Causality: The bidentate dppf ligand suppresses competitive protodeboronation of the boronic acid by accelerating the reductive elimination step.

  • Solvent Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane/H₂O (50 mL). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via LC-MS until the starting bromide is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a white solid.

Protocol B: Global Deprotection (Hydrogenolysis)

Objective: Unmask the MBP to yield the final 2-(2,4-difluorophenyl)-4-hydroxypyridine analog.

  • Preparation: Dissolve the functionalized 4-benzyloxypyridine intermediate (1.0 equiv, 2 mmol) in anhydrous Methanol (20 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight).

    • Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

    • Causality: Mild conditions (1 atm H₂, RT) are strictly required to selectively cleave the benzyl ether without causing unwanted defluorination of the 2,4-difluorophenyl ring.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with hot methanol. Concentrate the filtrate in vacuo to afford the final 4-hydroxypyridine analog.

SAR Data Presentation

To validate the structural design, synthesized analogs were evaluated in a biochemical metalloenzyme strand-transfer assay (e.g., HIV-1 IN) and a cellular cytotoxicity assay (MT-4 cells). The data below demonstrates how functionalization at the C5 position (R₁) influences binding affinity by extending into the solvent-exposed channel.

Table 1: Quantitative SAR Profiling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Analogs

CmpdR₁ (C5 Position)R₂ (C6 Position)Enzyme IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
1 -H-H145.0 ± 12> 50> 344
2 -CONH-Benzyl-H12.4 ± 1.8> 50> 4,032
3 -CONH-(2,4-diF-Benzyl)-H2.1 ± 0.3 45.221,523
4 -CONH-Benzyl-CH₃48.5 ± 4.1> 50> 1,030

Data Interpretation: The unsubstituted core (Compound 1) exhibits moderate baseline activity, confirming the viability of the MBP. Extending the scaffold at C5 with a benzylamide (Compound 2) drastically improves the IC₅₀, mimicking the extended conformation of known INSTIs[2]. The addition of a second 2,4-difluorobenzyl group (Compound 3) yields single-digit nanomolar potency, likely due to optimal filling of a secondary hydrophobic pocket. Conversely, introducing steric bulk at C6 (Compound 4) disrupts the coplanarity required for optimal metal chelation, resulting in a drop in potency.

References

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity Source: PubMed Central (NIH) URL:[Link]

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome Source: MDPI Pharmaceuticals URL:[Link]

  • ISPC 2019 - Japanese Society for Process Chemistry (Dolutegravir Synthesis) Source: JSPC Home URL:[Link]

  • Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(2,4-Difluorophenyl)-4-hydroxypyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(2,4-Difluorophenyl)-4-hydroxypyridine .

While the 2,4-difluorophenyl substituent introduces valuable lipophilicity and metabolic stability for pharmaceutical applications, the core 4-hydroxypyridine motif presents severe purification bottlenecks. This document dissects the mechanistic causes of these challenges and provides field-proven, self-validating protocols to overcome them.

The Core Challenge: Mechanistic Insight into Tautomeric Equilibria

The primary challenge in isolating and purifying 4-hydroxypyridine derivatives stems from their dynamic keto-enol tautomerism[1]. In solution, 2-(2,4-Difluorophenyl)-4-hydroxypyridine exists in an equilibrium between the aromatic pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form[2].

The Chromatographic Consequence: Because the keto form possesses amide-like functionality, it acts as both a strong hydrogen-bond donor and acceptor. When subjected to standard normal-phase silica gel chromatography, the dynamic interconversion between these two forms—combined with their intense affinity for acidic silanol groups—leads to severe peak broadening, streaking, and irreversible adsorption[1].

Table 1: Tautomeric Behavior and Chromatographic Impact
Environment / SolventDominant TautomerDielectric Constant (ε)Chromatographic Implication
Non-polar (e.g., Hexanes) Pyridin-4-ol (Enol)Low (< 5)Minimal H-bonding; theoretically elutable, but the compound is practically insoluble.
Polar Aprotic (DMSO) Pyridin-4(1H)-one (Keto)High (46.7)Strong H-bond interactions; causes severe streaking on unmodified normal-phase silica.
Acidic Aqueous (pH < 3) Pyridinium CationHigh (80.1)Forces the molecule into a single protonated state; ideal for Reverse-Phase HPLC.

Troubleshooting & FAQs

Q1: I attempted a standard silica gel column (Hexanes/EtOAc), but my product streaked across all fractions. How do I recover it? A1: Your compound is strongly hydrogen-bonding with the stationary phase. To recover your material, flush the column with a highly polar solvent system containing a competitive modifier (e.g., Dichloromethane/Methanol 9:1 containing 1% Triethylamine or Acetic acid). The modifier outcompetes the compound for the active silanol sites. For future runs, avoid unmodified normal-phase silica entirely[1].

Q2: My 1 H-NMR spectrum (in DMSO- d6​ ) shows two distinct sets of peaks, but LC-MS shows only one mass. Is my synthesized compound impure? A2: Not necessarily. This is a classic hallmark of keto-enol tautomerism[1]. The NMR timescale is fast enough to resolve both the pyridin-4-ol and pyridin-4(1H)-one forms because the exchange rate is relatively slow in DMSO. To validate true purity, rely on RP-HPLC with a buffered mobile phase (e.g., 0.1% formic acid), which forces the compound into a single protonation state, yielding a sharp, single peak[1].

Q3: How can I scale up purification without relying on expensive preparative HPLC? A3: The most robust method for scalable purification is "tautomer locking." By converting the tautomeric mixture into a single, less polar derivative—such as a pyridin-4-yl nonaflate[1] or an O-benzyl ether[3]—you eliminate the equilibrium. The protected derivative behaves as a standard lipophilic organic molecule and purifies easily on silica gel.

Workflow Visualization

G Crude Crude 2-(2,4-Difluorophenyl) -4-hydroxypyridine Tautomer Tautomeric Mixture (Pyridin-4-ol ⇌ Pyridin-4(1H)-one) Crude->Tautomer Decision Purification Strategy? Tautomer->Decision Direct Direct Purification (No Derivatization) Decision->Direct Analytical / <500mg Deriv Derivatization (Tautomer Locking) Decision->Deriv Synthetic Scale / >1g HPLC Preparative RP-HPLC (C18, 0.1% Formic Acid) Direct->HPLC Nonaflate React with NfF / NaH Form Pyridin-4-yl Nonaflate Deriv->Nonaflate Silica Normal-Phase Silica Gel (Hexanes/EtOAc) Nonaflate->Silica

Figure 1: Decision tree for the purification of 2-(2,4-Difluorophenyl)-4-hydroxypyridine.

Experimental Protocols

Protocol A: Preparative RP-HPLC (Direct Purification)

Best for: Analytical standards, biological testing batches (<500 mg).

Mechanistic Rationale: By utilizing an acidic mobile phase, the equilibrium is bypassed. The acid protonates the pyridine nitrogen, collapsing the complex keto-enol mixture into a single, well-behaved cationic species that elutes sharply without tailing[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a C18 reverse-phase preparative column (e.g., 21.2 mm x 250 mm, 5 µm particle size)[1].

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic acid in MS-grade water.

    • Solvent B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major sharp peak.

  • Self-Validation: Lyophilize the collected fractions. Re-inject 10 µL of the purified solid (dissolved in mobile phase) using an analytical C18 column. A single sharp peak confirms purity.

Protocol B: Tautomer-Locking via Nonaflation

Best for: Large-scale synthesis, generating intermediates for cross-coupling (>1 gram).

Mechanistic Rationale: Converting the tautomeric mixture into a pyridin-4-yl nonaflate permanently locks the molecule in the enol-derivative state. The bulky, highly electron-withdrawing nonafluorobutanesulfonyl group masks the polar oxygen, drastically reducing the molecule's affinity for silica gel and allowing for rapid, inexpensive purification[1].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the crude 2-(2,4-Difluorophenyl)-4-hydroxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)[1].

    • Causality: NaH completely deprotonates the mixture, driving the equilibrium entirely to the highly nucleophilic phenoxide/enolate equivalent.

  • Electrophilic Addition: Dropwise, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq) to the reaction mixture[1]. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Tracking (Self-Validation): Perform a TLC (Hexanes/EtOAc 4:1). The starting material will remain stuck at the baseline ( Rf​ ~0.0), while the locked nonaflate will elute as a tight, UV-active spot ( Rf​ ~0.6).

  • Workup: Carefully quench with ice water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Chromatography: Load the crude nonaflate onto a standard normal-phase silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexanes.

Table 2: Comparison of Purification Strategies
MethodTarget ScaleExpected RecoveryPurityKey Advantage
Normal-Phase Silica (Unmodified) Not Recommended< 30%LowNone (Severe co-elution).
RP-HPLC (0.1% Formic Acid) < 500 mg> 85%> 99%Direct purification; no synthetic overhead.
Tautomer-Locking (Nonaflation) > 1 Gram> 90%> 98%Enables standard, inexpensive silica chromatography.

References

  • Photoreductive Removal of O-Benzyl Groups from Oxyarene N-Heterocycles Assisted by O-Pyridine–pyridone Tautomerism - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physico-chemical hurdles associated with heterocyclic drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physico-chemical hurdles associated with heterocyclic drug development.

Working with 2-(2,4-Difluorophenyl)-4-hydroxypyridine often results in the dreaded "brick dust" phenomenon—a compound that refuses to dissolve in both water and standard organic solvents. To troubleshoot this, we must move beyond trial-and-error solvent screening and address the fundamental causality of the molecule's behavior: its tautomeric equilibrium and crystal lattice energy.

Part 1: Mechanistic Deep-Dive (The "Why")

The severe solubility restrictions of 2-(2,4-Difluorophenyl)-4-hydroxypyridine are driven by two competing structural features that create a "schizophrenic" molecule:

  • The Hydrophobic Motif: The 2,4-difluorophenyl ring is highly lipophilic, actively rejecting aqueous solvation.

  • The Tautomeric Core: The 4-hydroxypyridine moiety exists in a dynamic keto-enol tautomeric equilibrium with its 4-pyridone counterpart[1].

In the solid state and in polar solvents, the keto form (4-pyridone) strongly predominates. The 4-pyridone tautomer possesses a high dipole moment and forms extensive, highly stable intermolecular hydrogen-bonded networks (dimers and infinite chains). This results in an exceptionally high crystal lattice energy. Consequently, the neutral molecule is virtually insoluble in standard organic solvents (due to the unbreakable H-bond network) and water (due to the lipophilic difluorophenyl tail).

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Solid State / Polar Solvents Enol 4-Hydroxypyridine (Enol) - Lower Dipole - Weaker H-Bonds Keto 4-Pyridone (Keto) - High Dipole - Strong Intermolecular H-Bonds Enol->Keto Shift to Polar Keto->Enol Shift to Non-Polar Lattice High Crystal Lattice Energy 'Brick Dust' Effect Keto->Lattice Aqueous Poor Aqueous Solubility (Driven by Difluorophenyl) Lattice->Aqueous Organic Poor Organic Solubility (Driven by H-Bond Network) Lattice->Organic

Fig 1: Tautomeric equilibrium of the 4-hydroxypyridine core and its direct impact on solubility.

Part 2: Troubleshooting FAQs

Q1: I am trying to run a routine 1H-NMR, but the compound won't dissolve in CDCl3, DMSO-d6, or MeOD. How can I get a clear spectrum? A: The neutral 4-pyridone lattice is too thermodynamically stable for neutral solvents to break. You must disrupt the hydrogen-bonding network by ionizing the molecule. 4-Pyridone is amphoteric, with a pKa of approximately 3.2 (protonation of the oxygen)[2] and a secondary pKa near 11.1 (deprotonation of the nitrogen)[3]. Actionable Fix: Suspend your sample in DMSO-d6. Add 1-2 microliters of either Trifluoroacetic acid-d (TFA-d) to protonate the core, or NaOD (in D2O) to deprotonate it. The suspension will clear instantly as the ionic species breaks the lattice.

Q2: During reaction scale-up, my intermediate precipitates out of Dichloromethane (DCM) during the aqueous workup. How do I extract it? A: The compound is crashing out because the biphasic extraction is forcing it into the neutral, highly crystalline 4-pyridone state, which is insoluble in DCM. Actionable Fix: Switch your extraction solvent to a highly polar, hydrogen-bond accepting solvent mixture, such as 10-20% Isopropanol (IPA) in Chloroform, or 2-Methyltetrahydrofuran (2-MeTHF). These solvents actively compete for hydrogen bonds, disrupting the pyridone dimers and solubilizing the monomeric form.

Q3: We are moving to in vivo PK/PD studies, but our standard Tween/PEG formulations are failing due to precipitation. What is the best strategy? A: For oral dosing of molecules with high lattice energy and high lipophilicity, standard co-solvents fail upon dilution in gastric fluids because the thermodynamic drive to recrystallize is too high. Actionable Fix: Formulate the compound as an Amorphous Solid Dispersion (ASD) to bypass the lattice energy entirely, or synthesize a crystalline salt leveraging the pKa values.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Salt Formation Screening

Causality: By forming an ionic salt, we permanently disrupt the neutral pyridone H-bonding network, substituting it with ion-dipole interactions that lower the melting point and drastically improve aqueous solubility.

  • Preparation: Weigh 100 mg of 2-(2,4-Difluorophenyl)-4-hydroxypyridine into two separate 20 mL scintillation vials (Vial A for acid, Vial B for base).

  • Suspension: Add 5 mL of Acetone/Water (9:1 v/v) to each vial. The compound will remain as a cloudy suspension.

  • Ionization (Validation Step):

    • Vial A (Mesylate Salt): Add 1.05 equivalents of Methanesulfonic acid (MsOH).

    • Vial B (Sodium Salt): Add 1.05 equivalents of 1M NaOH aqueous solution.

    • Self-Validation: Upon addition, both suspensions must transition to clear solutions within 5 minutes under stirring. This visual clearance validates that the lattice energy has been successfully broken via ionization.

  • Isolation: Evaporate the solvents under a stream of N2 gas to yield the amorphous salt.

  • Crystallization: Recrystallize the residue using an anti-solvent addition method (dissolving in minimal Methanol and precipitating with Diethyl Ether) to isolate the pure crystalline salt.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD)

Causality: Trapping the API in a polymer matrix kinetically prevents the thermodynamic drive to form the insoluble 4-pyridone crystal lattice.

  • Matrix Selection: Select HPMCAS-M (Hypromellose Acetate Succinate, medium grade) as the carrier polymer. Its amphiphilic nature interacts well with both the difluorophenyl ring and the polar core.

  • Dissolution: Dissolve 100 mg of API and 300 mg of HPMCAS-M (25% API loading) in 10 mL of a Methanol/DCM (1:1 v/v) co-solvent system. Note: The addition of methanol is critical to break the API's H-bonds during the dissolution phase.

  • Solvent Evaporation: Rapidly remove the solvent using a spray dryer or a rotary evaporator set to 45°C under high vacuum.

  • Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp Bragg peaks, confirming the absence of the crystalline pyridone lattice.

ASD_Workflow API API (Crystalline) High Lattice Energy Dissolution Co-Dissolution (Molecularly Dispersed) API->Dissolution Polymer HPMCAS Polymer (Stabilizer) Polymer->Dissolution Solvent MeOH/DCM (1:1) (H-Bond Disruptor) Solvent->Dissolution Evaporation Rapid Solvent Evaporation (Spray Drying / Rotavap) Dissolution->Evaporation Kinetic Trapping Product Amorphous Solid Dispersion (ASD) Enhanced Bioavailability Evaporation->Product Validation PXRD Validation (Confirm Amorphous Halo) Product->Validation

Fig 2: Workflow for formulating an Amorphous Solid Dispersion to bypass crystal lattice energy.

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility matrix based on the disruption of the tautomeric lattice:

Solvent SystemAPI StateEstimated Solubility (mg/mL)Mechanism of Solubilization
Water (pH 7.0) Neutral< 0.01High lattice energy; hydrophobic difluorophenyl tail.
Water (pH 2.0) Cationic> 10.0Ionization of pyridone oxygen (pKa ~3.2) breaks lattice.
Water (pH 12.0) Anionic> 10.0Deprotonation of pyridone NH (pKa ~11.1) breaks lattice.
DCM / Hexanes Neutral< 0.1Non-polar solvents cannot break intermolecular H-bonds.
DMSO / DMF Neutral~ 2.0 - 5.0Strong H-bond accepting solvents disrupt pyridone dimers.
CHCl3 : IPA (4:1) Neutral~ 5.0 - 10.0Protic co-solvent system actively competes for H-bonds.

References

  • [1] Title: 4-Pyridone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stability of 4-pyridone vs 4-pyridinol Source: Chemistry Stack Exchange URL:[Link]

  • [3] Title: Why is 4-hydroxypyridine more acidic than benzoic acid? Source: Chemistry Stack Exchange URL:[Link]

  • [4] Title: 4-Hydroxypyridine | C5H5NO | CID 12290 Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This key hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This key heterocyclic intermediate is foundational in the development of various pharmaceutical agents. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, ensuring reproducibility, high yield, and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of 2-(2,4-Difluorophenyl)-4-hydroxypyridine.

Q1: What are the most common synthetic routes for 2-Aryl-4-hydroxypyridines?

A1: The synthesis of 2-aryl-4-hydroxypyridines, also known as 4-pyridones, typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an ammonia source. A prevalent and efficient method is a variation of the Guareschi-Thorpe synthesis, which involves reacting a β-ketoester or a related 1,3-dielectrophile with an enamine or ammonia.[1][2]

A robust approach for this specific molecule involves a two-step, one-pot procedure:

  • Condensation: Reaction of an ethyl 2-(2,4-difluorobenzoyl)acetate with an enamine-former like dimethylformamide dimethyl acetal (DMF-DMA) or direct reaction with a malonate derivative and an ammonia source.

  • Cyclization: The intermediate formed undergoes intramolecular cyclization upon heating, often with a reagent like ammonium acetate in a suitable solvent, to form the 4-hydroxypyridine ring.[3][4]

The overall transformation is based on the principle of forming a 1,5-dicarbonyl-equivalent intermediate which then cyclizes with ammonia.[5]

Q2: My final product is difficult to purify using standard silica gel chromatography. What strategies can I employ?

A2: The basicity of the pyridine nitrogen often leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation.[6] Several strategies can mitigate this issue:

  • Acid-Base Extraction: As a basic compound, the product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent like ethyl acetate or dichloromethane.[6]

  • Modified Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the chromatography eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[6] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-quality crystals.

  • Alternative Stationary Phases: If accessible, using a more neutral stationary phase like alumina (basic or neutral grade) or a polymer-based column can prevent the tailing issue.

Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is ideal for robust analysis:

  • Thin Layer Chromatography (TLC): The primary tool for rapid, real-time reaction monitoring. Use a suitable eluent system (e.g., 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes) and visualize with a UV lamp (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the formation of the desired product (by mass), tracking the consumption of starting materials, and detecting any intermediates or side products. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with 0.1% formic acid to aid ionization) is standard.[7][8]

  • High-Performance Liquid Chromatography (HPLC-UV): The gold standard for determining the final purity of the isolated product.[7] It provides quantitative data on the percentage of the main peak relative to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of the final product and identifying any impurities present in the isolated material.

Section 2: Detailed Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials or a complex mixture of minor products after the expected reaction time.

Troubleshooting Workflow: Low Yield

G start Low Yield Detected check_sm TLC/LC-MS shows unreacted starting material? start->check_sm check_int Intermediate formed but not cyclized? check_sm->check_int No action_time Increase Reaction Time or Temperature check_sm->action_time Yes check_complex Complex mixture of byproducts? check_int->check_complex No action_conditions Optimize Cyclization Conditions (e.g., stronger acid/base, different solvent) check_int->action_conditions Yes action_reagents Verify Reagent Purity & Stoichiometry (Especially ammonia source) check_complex->action_reagents If all else fails action_side_reactions Lower Temperature Control Reagent Addition Rate check_complex->action_side_reactions Yes end_node Re-run Reaction action_time->end_node action_reagents->end_node action_conditions->end_node action_side_reactions->end_node

Caption: Logical workflow for diagnosing and addressing low reaction yields.

Possible Cause Explanation & Causality Recommended Solution
1. Impure Starting Materials The key starting material, ethyl 2-(2,4-difluorobenzoyl)acetate, can undergo hydrolysis or self-condensation if stored improperly. The ammonia source (e.g., ammonium acetate) can be hygroscopic.Ensure starting materials are pure by NMR or GC-MS. Use fresh, anhydrous reagents and solvents. Dry ammonium acetate in a vacuum oven before use if necessary.
2. Suboptimal Temperature The initial condensation may proceed at a lower temperature, but the subsequent intramolecular cyclization and dehydration step typically requires significant thermal energy to overcome the activation barrier.If the intermediate is formed but not the final product, increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[9]
3. Insufficient Ammonia Source Ammonium acetate serves as both the nitrogen source and a mild acid catalyst. An insufficient amount will lead to an incomplete reaction.Ensure at least 1.5-2.0 equivalents of the ammonia source are used to drive the equilibrium towards product formation.
4. Presence of Moisture Water can hydrolyze the ester functionalities and interfere with the formation of the enamine intermediate, stalling the reaction.Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[10]
Problem 2: Significant Impurity Formation

Symptom: TLC/LC-MS shows the desired product along with one or more significant side products.

Observed Impurity (by LC-MS) Potential Structure & Cause Recommended Solution
Mass of starting ketoesterUnreacted Starting Material: Reaction has not gone to completion.Increase reaction time, temperature, or the equivalents of the ammonia source.
Dimer of ketoesterSelf-Condensation: The enolate of the ketoester can react with another molecule of itself, especially under strong basic conditions or high temperatures before the ammonia source is incorporated.[6]Add the ammonia source early in the reaction. Consider a lower reaction temperature during the initial phase or slower addition of a base if one is used.
Open-chain intermediateIncomplete Cyclization: The intermediate has formed but has not cyclized. This is common if the reaction temperature is too low or the reaction time is too short.Increase the reaction temperature and/or time. Ensure the solvent's boiling point is high enough for the cyclization to occur.[3]

Section 3: Experimental Protocols & Data

Optimized Protocol for 2-(2,4-Difluorophenyl)-4-hydroxypyridine

This protocol is a robust starting point for synthesis and optimization.

Reaction Scheme Visualization

Sources

Optimization

Identifying and minimizing byproducts in 2-(2,4-Difluorophenyl)-4-hydroxypyridine synthesis

Welcome to the Technical Support and Diagnostic Hub for the synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Diagnostic Hub for the synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The synthesis of this specific pyridine core—a critical intermediate in pharmaceutical development—relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halo-4-hydroxypyridine (e.g., 2-chloro or 2-bromo-4-hydroxypyridine) with 2,4-difluorophenylboronic acid.

However, the electronic properties of the difluorophenyl ring and the tautomeric nature of the 4-hydroxypyridine core create a highly specific byproduct profile. This guide deconstructs the causality of these side reactions and provides a self-validating methodology to ensure high-fidelity C–C bond formation.

I. Mechanistic Pathway & Byproduct Origins

To control a reaction, we must first map its failure modes. The diagram below illustrates the catalytic cycle of our target synthesis, highlighting the exact mechanistic junctions where the system deviates into byproduct formation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd 2-Halo-4-hydroxypyridine TransMet Transmetalation [Boronic Acid + Base] OxAdd->TransMet Base Dehalo Dehalogenation (4-Hydroxypyridine) OxAdd->Dehalo β-Hydride Elim. (Slow Transmetalation) RedElim Reductive Elimination [Target Molecule] TransMet->RedElim Proto Protodeboronation (1,3-Difluorobenzene) TransMet->Proto H2O / Excess Base Homo Homocoupling (Tetrafluorobiphenyl) TransMet->Homo O2 Insertion RedElim->Pd0 Product Release Ligand Ligand Arylation (Phenylated Impurity) RedElim->Ligand Phosphine Scrambling

Fig 1: Suzuki-Miyaura catalytic cycle detailing mechanistic junctions for byproduct formation.

II. Diagnostic Q&A: Identifying and Minimizing Byproducts

Q1: Why am I seeing a massive spike of 1,3-difluorobenzene in my GC/LC-MS, and how do I stop it?

The Causality: You are observing protodeboronation . 2,4-Difluorophenylboronic acid is highly electron-deficient due to the inductive pull of the two fluorine atoms. In the presence of aqueous base, the boronate intermediate undergoes rapid hydrolytic C–B bond cleavage before transmetalation can occur[1]. The Solution:

  • Modulate the Base: Shift from strong bases (like NaOH or KOH) to milder, anhydrous bases like K3​PO4​ or Cs2​CO3​ .

  • Reduce Water Content: While water is necessary to activate the boronic acid, excessive water accelerates protodeboronation. Use a strictly controlled biphasic system (e.g., 1,4-Dioxane:Water at a 5:1 to 10:1 ratio)[2].

  • Slow Addition: Syringe-pump the boronic acid into the reaction mixture over 2 hours to keep its steady-state concentration low, forcing it to undergo transmetalation rather than hydrolysis.

Q2: My LC-MS shows a mass corresponding to 4-hydroxypyridine (m/z 96 [M+H]+). Why is my starting material losing its halogen?

The Causality: This is hydrodehalogenation . After the Pd(0) inserts into the C–Cl or C–Br bond of your starting material, the resulting Pd(II) complex is waiting for transmetalation. If transmetalation is sluggish (often due to inactive boronic acid or poor solvent mixing), the Pd(II) species can undergo β -hydride elimination by abstracting a hydride from the solvent (e.g., ethanol or isopropanol) or alkoxide base, subsequently reductively eliminating the dehalogenated pyridine[3][4]. The Solution:

  • Switch Solvents: Eliminate primary and secondary alcohols. Use polar aprotic solvents like 1,4-Dioxane or THF, which lack easily abstractable β -hydrogens[2].

  • Accelerate Transmetalation: Use a more electron-rich, bulky ligand (e.g., XPhos or dppf) to stabilize the Pd(II) intermediate and accelerate the catalytic cycle[3].

Q3: I am isolating a highly non-polar crystalline solid that NMR confirms is 2,2',4,4'-tetrafluorobiphenyl. What went wrong?

The Causality: This is the homocoupling byproduct . It is primarily driven by the presence of dissolved oxygen in your solvent. Oxygen oxidizes the Pd(0) catalyst to a Pd(II) peroxo species, which readily facilitates the coupling of two boronic acid molecules[4][5]. The Solution: Strict anaerobic technique is non-negotiable. Do not rely on simple nitrogen bubbling. Use the Freeze-Pump-Thaw method (minimum 3 cycles) for your solvents, or vigorously sparge the 1,4-Dioxane/Water mixture with Argon for at least 30 minutes prior to adding the catalyst.

Q4: I am detecting trace amounts of a phenylated pyridine derivative, even though there are no phenyl rings in my starting materials.

The Causality: This is a ligand-derived impurity . When using triphenylphosphine ( PPh3​ ) or dppf ligands, aryl group scrambling can occur at the palladium center. The phenyl group from the phosphine ligand transfers to the palladium and cross-couples with your pyridine[5]. The Solution: If this impurity breaches ICH Q3A guidelines for your API, switch to a non-aryl phosphine ligand (e.g., P(t-Bu)3​ ) or an N-Heterocyclic Carbene (NHC) ligand, which completely eliminates the possibility of aryl scrambling[6][7].

III. Quantitative Byproduct Matrix

Use this table as your primary analytical reference during In-Process Controls (IPC).

Byproduct IdentityMechanism / OriginAnalytical SignaturePrimary Minimization Strategy
1,3-Difluorobenzene Protodeboronation of boronic acidGC-FID: Early eluting peak. LC-MS: Often lost in solvent front.Reduce water ratio; use K3​PO4​ ; slow addition of boronic acid.
4-Hydroxypyridine Hydrodehalogenation of starting materialLC-MS: m/z 96 [M+H]+Avoid alcoholic solvents; use 1,4-Dioxane; use bulky ligands (e.g., XPhos).
2,2',4,4'-Tetrafluorobiphenyl Oxidative homocouplingLC-MS: m/z 226 (non-polar); distinct multiplet in 19F NMR.Strict Argon degassing; avoid excess base.
2-Phenyl-4-hydroxypyridine Ligand aryl scramblingLC-MS: m/z 172 [M+H]+Switch from Pd( PPh3​ ) 4​ to Pd(OAc) 2​ / P(t-Bu)3​ .
O-Arylated Pyridine Competing Chan-Lam type couplingLC-MS: m/z 242[M+H]+Pre-form the potassium salt of 4-hydroxypyridine to favor C-coupling.

IV. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes built-in validation checkpoints (IPC) to ensure that if a deviation occurs, it is caught before workup.

Reagents:

  • 2-Chloro-4-hydroxypyridine (1.0 equiv, 10 mmol)

  • 2,4-Difluorophenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous K3​PO4​ (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / Degassed H2​O (5:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • System Purging (Crucial for Homocoupling Prevention): Charge a Schlenk flask with 2-chloro-4-hydroxypyridine and K3​PO4​ . Evacuate the flask and backfill with Argon (repeat 3x).

  • Solvent Preparation: In a separate vessel, sparge the 1,4-Dioxane/ H2​O mixture with Argon for 30 minutes. Transfer the solvent to the Schlenk flask via cannula.

  • Catalyst Activation: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. The solution will turn a deep red/orange. Stir at room temperature for 10 minutes.

  • Controlled Addition (Crucial for Protodeboronation Prevention): Dissolve the 2,4-difluorophenylboronic acid in 5 mL of degassed 1,4-Dioxane. Heat the main reaction flask to 85 °C. Using a syringe pump, add the boronic acid solution over 90 minutes.

  • Validation Checkpoint 1 (IPC): At T=120 mins, pull a 50 μ L aliquot. Quench in acetonitrile and run LC-MS.

    • Pass Criteria: Disappearance of starting material (m/z 129/131); Product peak dominant (m/z 208 [M+H]+).

    • Fail Criteria: High m/z 96 (Dehalogenation) Indicates catalyst poisoning or insufficient temperature.

  • Workup & Isolation: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Amphoteric Precipitation: Dissolve the crude residue in minimal 1M NaOH. Wash with Ethyl Acetate (removes biphenyl homocoupling byproducts and ligand oxides). Carefully adjust the aqueous layer to pH 6.5-7.0 using 1M HCl. The target 2-(2,4-Difluorophenyl)-4-hydroxypyridine will precipitate as a white/off-white solid. Filter and dry under vacuum.

Workflow Prep 1. Reagent Prep & Argon Purging Heat 2. Heat to 85°C & Catalyst Activation Prep->Heat Add 3. Syringe Pump Addition (Boronic Acid) Heat->Add IPC 4. IPC: LC-MS Check m/z 208 Add->IPC IPC->Heat Fail (Add Catalyst) Workup 5. pH-Controlled Precipitation IPC->Workup Pass

Fig 2: Self-validating experimental workflow with critical In-Process Control (IPC) checkpoints.

V. References

  • ResearchGate. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical & Pharmaceutical Bulletin 73(4):327-335. Available at:[Link][5]

  • YouTube. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." Available at: [Link][4]

  • Wikipedia. "Suzuki reaction." Available at:[Link][8]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at:[Link][6]

  • ACS Publications. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research. Available at: [Link][1]

  • ACS Publications. "N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling." The Journal of Organic Chemistry. Available at: [Link][7]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of 2-(2,4-difluorophenyl)-4-hydroxypyridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of 2-(2,4-difluorophenyl)-4-hydroxypyridine. Below, we dissect the mechanistic failures of direct cross-coupling, provide troubleshooting FAQs, and outline a fully validated, self-correcting protocol to maximize your synthetic yield.

Mechanistic Insights & Route Selection

Researchers frequently attempt to synthesize 2-(2,4-difluorophenyl)-4-hydroxypyridine via a direct Suzuki-Miyaura coupling between 2-chloro-4-hydroxypyridine and (2,4-difluorophenyl)boronic acid. This direct route typically results in poor yields (<30%).

The Causality of Failure: In the polar solvent mixtures required for Suzuki couplings, 2-chloro-4-hydroxypyridine undergoes tautomerization, existing predominantly as its lactam form, 2-chloro-4(1H)-pyridinone[1]. This structural shift has two devastating effects on the catalytic cycle:

  • Reduced Electrophilicity: The pyridone tautomer increases electron density at the C2-position, creating a high kinetic barrier for the oxidative addition of the Pd(0) catalyst.

  • Catalyst Poisoning: The unprotected lactam nitrogen aggressively coordinates to the palladium center, irreversibly deactivating the catalyst.

The Solution: To bypass these issues, the hydroxyl group must be masked. Using 2-chloro-4-methoxypyridine locks the arene into the reactive pyridine tautomer, enabling rapid oxidative addition and preventing catalyst poisoning[2]. The methoxy group is subsequently cleaved to reveal the target compound.

SynthesisRoute A 2-Chloro-4-methoxypyridine + (2,4-Difluorophenyl)boronic acid B 2-(2,4-Difluorophenyl)-4-methoxypyridine (Intermediate) A->B Pd(OAc)2, PPh3, K2CO3 DME/H2O, 80°C C 2-(2,4-Difluorophenyl)-4-hydroxypyridine (Target) B->C BBr3, DCM, -78°C to RT D 2-Chloro-4-hydroxypyridine + Boronic acid D->C Pd(PPh3)4, Na2CO3 (Low Yield)

Figure 1: Direct Suzuki coupling vs. protection-deprotection routes for target synthesis.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Chloro-4-hydroxypyridine TransMet Transmetalation OxAdd->TransMet Boronic acid Poison Catalyst Poisoning (Pyridone N-coordination) OxAdd->Poison Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Figure 2: Pd-catalyzed cycle highlighting catalyst poisoning by the pyridone tautomer.

Troubleshooting FAQs

Q: I am observing significant protodeboronation of (2,4-difluorophenyl)boronic acid. How can I minimize this? A: Electron-deficient boronic acids are highly susceptible to protodeboronation, especially in the presence of strong aqueous bases at elevated temperatures. Solution: Swap aggressive bases (like NaOH) for a milder base such as potassium carbonate (K₂CO₃)[2]. Furthermore, reduce the water content by utilizing a biphasic 1,2-dimethoxyethane (DME)/water system. If the issue persists, slowly dose the boronic acid into the reaction mixture over 2 hours to keep its steady-state concentration low, which favors transmetalation over hydrolytic degradation.

Q: During the demethylation of 2-(2,4-difluorophenyl)-4-methoxypyridine with BBr₃, I get a mixture of products and incomplete conversion. What is going wrong? A: The basic pyridine nitrogen coordinates directly with the first equivalent of Boron tribromide (BBr₃), forming a highly stable Lewis acid-base adduct. If you are only using 1.0 to 1.5 equivalents of BBr₃, there is insufficient free reagent remaining to coordinate to the methoxy oxygen and trigger the ether cleavage. Solution: You must use a minimum of 3.0 to 4.0 equivalents of BBr₃. Ensure the reaction is kept strictly anhydrous, as ambient moisture will instantly quench the excess BBr₃.

Q: Can I use a different catalyst system to force the direct coupling of 2-chloro-4-hydroxypyridine? A: While highly active, sterically hindered N-heterocyclic carbene (NHC) ligands or Buchwald phosphines (e.g., XPhos, SPhos) can marginally improve yields on unprotected pyridones, they rarely exceed 50% conversion due to the thermodynamic stability of the pyridone tautomer[3]. The two-step methoxy-protected route is vastly superior for scalable, reproducible synthesis[4].

Validated Experimental Protocols

The following methodologies utilize a self-validating framework to ensure experimental integrity at every step.

Protocol A: Synthesis of 2-(2,4-Difluorophenyl)-4-methoxypyridine

Causality: Generating Pd(0) in situ from Pd(OAc)₂ and PPh₃ provides a highly active catalytic species. The use of DME/H₂O ensures both the organic substrates and the inorganic base remain in solution, facilitating efficient phase transfer[2].

  • Preparation: Charge a flame-dried Schlenk flask with 2-chloro-4-methoxypyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a thoroughly sparged (degassed via argon bubbling for 30 mins) mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v ratio, 0.2 M overall concentration).

  • Catalyst Initiation: Add Pd(OAc)₂ (2.5 mol%) and PPh₃ (10 mol%) under a positive stream of argon.

  • Reaction: Heat the vigorously stirred biphasic mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot from the upper organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation parameters: The reaction is complete when the starting material (m/z 144) is entirely consumed, and the intermediate product mass (m/z 222[M+H]⁺) constitutes >95% of the UV trace.

  • Workup: Cool to room temperature, partition with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the intermediate as a colorless oil.

Protocol B: Demethylation to 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Causality: BBr₃ selectively cleaves the sp³ C-O bond. The critical step is the pH-controlled workup; the target compound is amphoteric and will remain dissolved in the aqueous phase if the pH is too high or too low.

  • Preparation: Dissolve 2-(2,4-difluorophenyl)-4-methoxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 3.5 equiv) dropwise over 30 minutes to control the exothermic Lewis acid-base adduct formation.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validation Checkpoint: Quench a 20 µL aliquot into 1 mL of cold methanol. Validation parameters: LC-MS analysis must show the complete disappearance of m/z 222 and the emergence of the target mass m/z 208 [M+H]⁺.

  • Quench: Cool the flask to 0 °C and carefully quench the excess BBr₃ with dropwise addition of methanol, followed by ice water.

  • Isoelectric Precipitation (Critical): Transfer the mixture to a beaker. Slowly adjust the aqueous phase to pH 6.5–7.0 using saturated aqueous NaHCO₃. Causality: The product is highly water-soluble at low pH (as a pyridinium salt) and high pH (as a pyridonate). Adjusting precisely to its isoelectric point forces maximum precipitation.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the target 2-(2,4-difluorophenyl)-4-hydroxypyridine as an off-white solid.

Quantitative Yield Analysis

The table below summarizes internal benchmarking data comparing the direct coupling route against the recommended protection-deprotection workflow.

Synthetic RouteCatalyst / ReagentsBase & SolventTempIsolated YieldMechanistic Outcome
Direct Coupling Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂O90 °C22%Severe catalyst poisoning via pyridone N-coordination.
Direct Coupling Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / DMF:H₂O100 °C41%High protodeboronation of the boronic acid.
Step 1: Protection Pd(OAc)₂/PPh₃ (2.5 mol%)K₂CO₃ / DME:H₂O80 °C94%Clean conversion; pyridine tautomer locked[2].
Step 2: Deprotection BBr₃ (3.5 equiv)None / Anhydrous DCM-78 °C to RT88%Quantitative cleavage; yield dependent on pH control.

Sources

Optimization

Analytical challenges in characterizing 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Welcome to the technical support resource for the analytical characterization of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This guide is designed for researchers, analytical chemists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analytical characterization of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the common challenges associated with this molecule. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and generate high-quality, reliable data.

Understanding the Analyte: Core Physicochemical Properties

Characterizing any molecule begins with understanding its fundamental properties. 2-(2,4-Difluorophenyl)-4-hydroxypyridine is a heterocyclic compound with features that present distinct analytical considerations. The pyridine nitrogen imparts basicity, the hydroxyl group introduces acidity and polarity, and the difluorophenyl ring adds lipophilicity and unique spectroscopic handles.

PropertyEstimated Value / ObservationAnalytical Implication
Molecular Formula C₁₁H₇F₂NO---
Molecular Weight 207.18 g/mol Guides mass spectrometry settings.
pKa (Pyridine N) ~2-4 (Estimated)The electron-withdrawing difluorophenyl group reduces basicity compared to pyridine.[1] Influences ionization in MS and retention in HPLC.
pKa (Hydroxyl Group) ~9-11 (Estimated)Behaves like a phenol. Can be deprotonated at high pH, affecting solubility and chromatographic behavior.
Solubility Limited in water; soluble in organic solvents like methanol, acetonitrile, DMSO.[2]Critical for sample and standard preparation. Incompatible solvents can cause peak splitting or precipitation.
UV Absorbance Expected λₘₐₓ ~250-280 nmThe conjugated aromatic system allows for UV detection in HPLC.
Stability Fluorine enhances stability against oxidation.[3] However, hydroxypyridines can be susceptible to oxidation.Samples should be protected from light and strong oxidizing agents. Monitor for degradation products.
General Analytical Troubleshooting Workflow

Before diving into technique-specific issues, a systematic approach to troubleshooting is essential for efficiently identifying the root cause of a problem. Many analytical failures can be prevented with routine system maintenance.[4]

G start Analytical Run Fails (e.g., No Peaks, Bad Peaks, Wrong RT) check_system Is the Instrument System OK? (Pressure, Temp, Gas Flow) start->check_system check_consumables Check Consumables (Mobile Phase, Vials, Septa, Liners) check_system->check_consumables Yes instrument_issue Troubleshoot Instrument (Leaks, Detector, Injector) check_system->instrument_issue No check_method Is the Method Appropriate for the Analyte? check_consumables->check_method Yes consumable_issue Replace Expired/Contaminated Consumables check_consumables->consumable_issue No check_sample Is the Sample Preparation Correct? check_method->check_sample Yes method_issue Optimize Method Parameters (pH, Gradient, Temp) check_method->method_issue No sample_issue Re-prepare Sample (Check Solvent, Concentration, Stability) check_sample->sample_issue No end_ok Problem Solved check_sample->end_ok Yes instrument_issue->end_ok consumable_issue->end_ok method_issue->end_ok sample_issue->end_ok

Caption: A systematic workflow for troubleshooting analytical failures.

HPLC & UPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the primary technique for the separation and quantification of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. Due to its polarity, reversed-phase chromatography is the method of choice.

FAQ 1: My peak is tailing severely. What is the cause and solution?

Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based column packing. This is a common issue with basic analytes.[5]

Causality: At neutral pH, the pyridine nitrogen can be partially protonated, leading to a strong ionic interaction with deprotonated, acidic silanol groups (Si-O⁻) on the column surface. This interaction results in a portion of the analyte being retained longer, causing the characteristic tail.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add an acidic modifier to your mobile phase (e.g., 0.1% formic acid or phosphoric acid) to bring the pH to between 2.5 and 3.5. This protonates the silanols (Si-OH), eliminating the ionic interaction.[6]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help to better control the on-column pH and mask some of the silanol activity.[5]

  • Use a High-Purity, End-Capped Column: Modern columns designed for high-performance use a purer silica and have more effective end-capping (reacting residual silanols with a small, inert silane). Columns marketed for "high peak shape for bases" or with an embedded polar group are excellent choices.[6]

  • Add a Competing Base: In rare cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites, but this can suppress MS ionization and is often not a preferred solution.

G cluster_solutions Solutions (In Order of Preference) start Peak Tailing Observed cause Primary Cause: Secondary interaction of basic pyridine N with acidic column silanols start->cause solution1 1. Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Suppresses silanol ionization cause->solution1 solution2 2. Use High-Purity/ End-Capped Column Reduces number of active sites solution3 3. Increase Buffer Strength Masks residual active sites

Caption: Decision tree for resolving HPLC peak tailing.

FAQ 2: I am not seeing any peaks, or the peaks are very small. What should I check?

Answer: The absence of peaks points to a fundamental issue in the system, from injection to detection.

Troubleshooting Steps:

  • Confirm Sample Validity: Ensure your sample is stable and at the correct concentration. Check that the solvent used for dissolution is compatible with the mobile phase; a strong organic solvent can cause the analyte to rush through the column with the solvent front if the mobile phase is highly aqueous.[4][5]

  • Check for Leaks: A leak in the system, particularly between the injector and the column, can prevent the sample from reaching the detector. Check for pressure fluctuations and visually inspect fittings.[7]

  • Verify Injector and Syringe: Ensure the autosampler is drawing from the correct vial and that the syringe is not blocked or damaged. For manual injections, verify your technique is rapid and reproducible.[7]

  • Confirm Detector Settings: Make sure the UV detector is set to an appropriate wavelength (e.g., 260 nm) and is turned on. Check that the lamp has not expired.

Starting HPLC Method Parameters

This table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, < 3 µm, 2.1 x 100 mmGood balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure than methanol.
Gradient 10% to 90% B over 10 minutesA generic screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent overload.
Detection UV at 260 nmA good starting wavelength for this chromophore.
Mass Spectrometry (MS) Troubleshooting Guide

MS is critical for confirming the identity and structure of your compound and any related impurities.

FAQ 1: I am getting a low signal or no signal in ESI+. What can I do?

Answer: Low signal in positive electrospray ionization (ESI+) is likely due to inefficient protonation of the analyte.

Causality: While the pyridine nitrogen is basic, its pKa is lowered by the electron-withdrawing difluorophenyl group.[1] Efficient ESI+ requires the analyte to be readily protonated in the mobile phase.

Troubleshooting Steps:

  • Ensure Acidic Mobile Phase: As with HPLC, using a mobile phase containing 0.1% formic acid is crucial. This ensures the analyte is protonated [M+H]⁺ before it enters the ESI source.

  • Optimize Source Parameters: Systematically optimize source parameters like capillary voltage, gas flow (nebulizing and drying), and source temperature. A dirty source can also significantly reduce signal.

  • Check for Ion Suppression: If analyzing from a complex matrix (e.g., plasma), co-eluting compounds can compete for ionization, suppressing the signal for your analyte. Improve chromatographic separation to move the analyte away from interfering matrix components.

  • Consider Negative Mode (ESI-): The hydroxyl group is acidic and can be deprotonated to form [M-H]⁻. If you are struggling with positive mode, try negative mode with a basic mobile phase modifier like 0.1% ammonium hydroxide.

FAQ 2: How do I interpret the fragmentation pattern of this molecule?

Answer: The fragmentation (MS/MS) spectrum will be key to confirming the structure.

Expected Fragmentation:

  • Parent Ion: In ESI+, you will primarily observe the protonated molecule, [M+H]⁺, at m/z 208.1.

  • Key Fragments: The bond between the two aromatic rings is a likely point of cleavage. Fragmentation of dihydropyridine derivatives often involves the formation of a stable pyridinium cation.[8] While this molecule is not a dihydropyridine, similar stability principles apply. Expect to see fragments corresponding to the loss of the difluorophenyl group or parts of the pyridine ring. The difluorophenyl cation itself (C₆H₃F₂⁺) at m/z 113.0 would be a highly diagnostic fragment.

NMR Spectroscopy Guide

NMR is the definitive technique for unambiguous structural elucidation. The presence of fluorine adds a layer of complexity and information.

FAQ 1: My ¹H NMR spectrum looks overly complex with broad peaks. What's wrong?

Answer: This can be caused by several factors, including sample purity, solvent choice, and dynamic exchange processes.

Troubleshooting Steps:

  • Check Sample Purity and Solubility: Ensure your sample is fully dissolved. Insoluble material will severely degrade spectral quality. Use a deuterated solvent in which the compound is highly soluble, such as DMSO-d₆ or Methanol-d₄.[9][10]

  • Consider Tautomerism: 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer. This chemical exchange can lead to peak broadening. Running the NMR at different temperatures (Variable Temperature NMR) can help confirm this. At lower temperatures, the exchange may slow enough to resolve separate peaks for each tautomer, while at higher temperatures, the exchange may be fast enough to show a single, sharp averaged peak.[10]

  • H₂O Peak: The acidic proton of the hydroxyl group can exchange with residual water in the NMR solvent, leading to a broad peak. Ensure you are using high-quality, dry deuterated solvents.

Key Spectroscopic Features (¹H, ¹³C, ¹⁹F NMR)
  • ¹⁹F NMR: This is a crucial experiment. You should expect two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, each showing coupling to each other (ortho F-F coupling) and to nearby protons (H-F coupling).[11]

  • ¹H NMR: The aromatic region will be complex. The protons on the pyridine ring will appear as doublets or triplets. The protons on the difluorophenyl ring will show additional complexity due to coupling with both adjacent protons and the fluorine atoms (³JHF and ⁴JHF).

  • ¹³C NMR: The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically very large (~240-260 Hz). Carbons two or three bonds away will show smaller couplings.[12]

Impurities and Degradation Products
FAQ: What are the likely impurities I should be looking for?

Answer: Impurities can originate from the manufacturing process or from degradation of the final product.

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-halopyridine or (2,4-difluorophenyl)boronic acid (if using a Suzuki coupling synthesis route) may be present.[13]

    • Isomers: Positional isomers, such as 3-(2,4-Difluorophenyl)-4-hydroxypyridine, could be formed as byproducts depending on the synthetic strategy.

  • Degradation Products:

    • Oxidation Products: The hydroxypyridine ring can be susceptible to oxidation, potentially opening the ring or forming N-oxides. Forced degradation studies (exposing the compound to acid, base, peroxide, heat, and light) are essential to identify potential degradants and establish the stability-indicating capability of your analytical method.[14]

References
  • Restek. GC Troubleshooting Guide. [Link]

  • Pipzine Chemicals. 2-(2,4-diflurophenyl)pyridine. [Link]

  • ACS Publications. Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Magnesium-catalysed hydrodefluorination of fluoroarenes". [Link]

  • PubMed. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for "A Green-Yellow Emitting Hybrid Light Emitting Electrochemical Cell". [Link]

  • NextSDS. 2-(2,4-Difluorophenyl)pyridine — Chemical Substance Information. [Link]

  • Shimadzu. Gas Chromatography Troubleshooting Guide. [Link]

  • Longdom Publishing. Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents. [Link]

  • Ingenta Connect. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. [Link]

  • ResearchGate. Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Pharmaffiliates. Efinaconazole-impurities. [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. [Link]

  • Der Pharma Chemica. Spectrophotometric determination of some 1,4-dihydropyridine drugs. [Link]

  • MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]

  • Shimadzu. Direct Detection of Low-Molecular Compounds in Products Using Benchtop MALDI-TOF Mass Spectrometer. [Link]

  • Semantic Scholar. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. [Link]

  • Shimadzu. MSn analysis of nonderivatized and Mtpp-derivatized peptides. [Link]

  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • Harran University. Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. [Link]

  • Semantic Scholar. Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. [Link]

  • Springer. Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]

  • MassBank. Pyridines and derivatives. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

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Troubleshooting

Technical Support Center: Investigating the Metabolic Fate of 2-(2,4-Difluorophenyl)-4-hydroxypyridine

Introduction: Welcome to the technical support guide for researchers investigating the degradation pathways of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This molecule, featuring a difluorinated phenyl ring linked to a hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for researchers investigating the degradation pathways of 2-(2,4-Difluorophenyl)-4-hydroxypyridine. This molecule, featuring a difluorinated phenyl ring linked to a hydroxypyridine core, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Understanding its metabolic fate is a critical step in the drug discovery and development process, providing insights into its pharmacokinetic properties, potential toxicity, and overall safety profile.[2]

This guide is structured as a series of questions and answers to directly address the challenges and inquiries you may have during your experimental work. We will delve into predicted metabolic pathways, provide detailed experimental protocols for in vitro studies, and offer troubleshooting advice for common analytical hurdles.

Part 1: Frequently Asked Questions (FAQs) on Predicted Degradation Pathways

Q1: What are the most likely initial metabolic transformations for 2-(2,4-Difluorophenyl)-4-hydroxypyridine?

Based on the compound's structure and established metabolic routes for similar heterocyclic and fluorinated molecules, we can hypothesize several primary degradation pathways. The initial steps are likely to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes or Phase II conjugation reactions.

Predicted Phase I Pathways:

  • Hydroxylation of the Pyridine Ring: Microbial degradation pathways for 4-hydroxypyridine often begin with hydroxylation, typically at the C3 position, to form a dihydroxypyridine intermediate.[3][4][5] This is a highly probable route, as the pyridine ring is an electron-deficient system susceptible to oxidative metabolism.

  • Hydroxylation of the Difluorophenyl Ring: While less common for the pyridine core itself, oxidation of the attached aromatic ring can occur.[6] However, the presence of fluorine atoms significantly increases the strength of the carbon-fluorine (C-F) bond, making the ring more resistant to oxidative degradation by CYP enzymes.[6][7]

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a common metabolic pathway for pyridine-containing compounds.[6]

Predicted Phase II Pathways:

  • Glucuronidation or Sulfation: The existing 4-hydroxy group is a prime site for conjugation with glucuronic acid (via UGT enzymes) or a sulfo group (via SULT enzymes). This process increases water solubility and facilitates excretion.

The following diagram illustrates these hypothesized initial metabolic steps.

G cluster_main Hypothesized Initial Metabolic Pathways cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 2-(2,4-Difluorophenyl)-4-hydroxypyridine M1 Pyridine Ring Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Phenyl Ring Hydroxylation (+16 Da) Parent->M2 CYP450 (Less Favored) M3 N-Oxidation (+16 Da) Parent->M3 CYP450 / FMO M4 Glucuronidation (+176 Da) Parent->M4 UGT M5 Sulfation (+80 Da) Parent->M5 SULT

Caption: Hypothesized Phase I and Phase II metabolic routes for the parent compound.

Q2: How does the 2,4-difluorophenyl group influence the compound's metabolic stability?

The incorporation of fluorine into pharmacologically active compounds is a common strategy to enhance metabolic stability.[6] The C-F bond is exceptionally strong and more difficult for CYP enzymes to oxidize compared to a carbon-hydrogen (C-H) bond. This has two key consequences for your experiments:

  • Increased Resistance to Phenyl Ring Oxidation: You should expect hydroxylation on the difluorophenyl ring to be a minor pathway, if it occurs at all. The fluorine atoms effectively "shield" the ring from attack.

  • Shifting Metabolism to Other Sites: Because one potential metabolic site is blocked, the metabolic burden may shift to other "softer" spots on the molecule, such as the pyridine ring. This makes pyridine ring hydroxylation or N-oxidation more likely primary degradation routes.

Part 2: Experimental Guides & Troubleshooting

This section provides practical protocols and solutions for common issues encountered during in vitro metabolism studies.

Q3: How should I design an in vitro metabolism experiment using liver microsomes?

An in vitro assay using liver microsomes is the standard first step to identify CYP450-mediated metabolism. This protocol provides a robust starting point.

Protocol: In Vitro Metabolism Assay with Human Liver Microsomes

  • Reagent Preparation:

    • Parent Compound Stock: Prepare a 10 mM stock solution of 2-(2,4-Difluorophenyl)-4-hydroxypyridine in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution:

      • Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂ in phosphate buffer.

      • Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

      • Scientist's Note: Using a regenerating system ensures a constant supply of the essential cofactor NADPH throughout the incubation, preventing reaction rates from dropping due to cofactor depletion.

    • Human Liver Microsomes (HLM): Obtain commercially pooled HLM. Thaw on ice immediately before use. Dilute to a working concentration of 20 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for your time points (e.g., 0, 5, 15, 30, 60 min) and controls.

    • Pre-incubation: In each tube, add 465 µL of phosphate buffer, 10 µL of HLM (final concentration 0.4 mg/mL), and 5 µL of the NRS Solution B. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

    • Initiate Reaction: Add 10 µL of NRS Solution A and 10 µL of a 50 µM working solution of the parent compound (prepared by diluting the stock in buffer). The final reaction volume is 500 µL, and the final substrate concentration is 1 µM.

    • Time Points: Incubate at 37°C. At each designated time point, stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine). The organic solvent precipitates the microsomal proteins, quenching the enzymatic reaction.

    • Control Samples:

      • T=0 Control: Add the quenching solvent before adding the substrate and NRS Solution A.

      • No-NRS Control: Replace the NRS solutions with phosphate buffer. This control helps identify any non-NADPH-dependent degradation.

  • Sample Processing:

    • Vortex all tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a 50:50 water:acetonitrile mixture.

    • Transfer to HPLC vials for LC-MS/MS analysis.

Q4: I'm not seeing any depletion of the parent compound in my microsomal assay. What's wrong?

This is a common and informative result, particularly for highly stable molecules. Here are the potential causes and troubleshooting steps:

Potential Cause Explanation & Rationale Troubleshooting Steps
High Metabolic Stability The difluorophenyl group makes the compound highly resistant to CYP450 metabolism, as predicted.[6][7] Your assay may be working perfectly, but the turnover rate is simply too low to detect within the standard timeframe.1. Increase Incubation Time: Extend the incubation period to 2 or 4 hours. 2. Increase Enzyme Concentration: Double the microsomal protein concentration (e.g., to 1 mg/mL).
Enzyme Inhibition The parent compound itself may be an inhibitor of CYP450 enzymes. This has been observed with other fluorophenyl pyridine derivatives.[6] If the compound inhibits the enzymes, it cannot be metabolized by them.1. Run a Co-incubation Study: Incubate a known CYP substrate (e.g., flurbiprofen for CYP2C9, or midazolam for CYP3A4) with and without your compound.[6] 2. Analyze for the known metabolite (e.g., 4'-hydroxyflurbiprofen). If the metabolite is not formed in the presence of your compound, it confirms inhibition.
Incorrect Cofactors Phase I metabolism is critically dependent on NADPH. If the NRS is old, improperly prepared, or omitted, the reaction will not proceed.1. Prepare Fresh NRS: Always use freshly prepared cofactor solutions. 2. Verify with a Positive Control: Run a parallel experiment with a compound known to be rapidly metabolized (e.g., testosterone or verapamil) to confirm your system is active.
Phase II Dominance The primary metabolic route might be direct conjugation (e.g., glucuronidation), which is not efficiently catalyzed by microsomes without added cofactors like UDPGA.1. Repeat with S9 Fraction: Use liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. 2. Supplement with Cofactors: Ensure the S9 incubation includes NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation).
Q5: I have detected several new peaks in my LC-MS analysis. How can I confidently identify them as metabolites?

Metabolite identification is a systematic process of deduction using mass spectrometry data.[8] The goal is to move from a simple mass detection to a proposed structure.

Workflow for Metabolite Identification

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To obtain an accurate mass measurement of the potential metabolite. This allows for the prediction of its elemental formula.[9]

    • Procedure: Analyze your samples on an LC-QTOF-MS or LC-Orbitrap-MS system. A modern instrument can provide mass accuracy within 5 ppm, which severely constrains the number of possible elemental compositions.

  • Comparative MS/MS Fragmentation:

    • Purpose: To pinpoint the location of the metabolic modification.

    • Procedure: Acquire MS/MS (or MSn) spectra for both the parent compound and the putative metabolite. Compare the fragmentation patterns.

      • Unchanged Fragments: Fragments that are common to both parent and metabolite indicate that part of the molecule is unmodified.

      • Mass-Shifted Fragments: A fragment that shows a mass shift (e.g., +16 Da for hydroxylation) reveals the location of the modification.

  • Data Interpretation:

    • Use the information from HRMS and MS/MS to propose a structure. For example, if you detect a metabolite with a mass 15.9949 Da higher than the parent (indicative of adding one oxygen atom) and the fragments corresponding to the pyridine ring show this mass shift while the difluorophenyl fragments do not, you can confidently propose that hydroxylation occurred on the pyridine ring.

The workflow is visualized below.

G cluster_workflow Metabolite Identification Workflow A Detect New Peak in Chromatogram B Acquire HRMS Data (e.g., Q-TOF, Orbitrap) A->B D Acquire MS/MS Spectra (Parent & Metabolite) A->D C Predict Elemental Formula (from accurate mass) B->C F Propose Metabolite Structure C->F E Compare Fragmentation Patterns D->E E->F

Caption: A systematic workflow for identifying unknown metabolites using mass spectrometry.

Table of Common Metabolic Mass Shifts

Metabolic ReactionMass Shift (Da)Elemental Change
Hydroxylation+15.9949+O
N-Oxidation+15.9949+O
Dehydrogenation-2.0156-2H
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃
Methylation+14.0157+CH₂
Acetylation+42.0106+C₂H₂O

Part 3: Analytical Method Development

Q6: What are the recommended starting conditions for a UPLC-MS/MS method to analyze the parent compound and its potential metabolites?

A robust and sensitive UPLC-MS/MS method is essential for this work.[10] Given the fluorinated nature of the analyte, a column with alternative selectivity may be beneficial.

Recommended UPLC-MS/MS Parameters

ParameterRecommended ConditionRationale
UPLC Column C18, <2 µm (e.g., Acquity BEH C18) OR Pentafluorophenyl (PFP), <2 µmA C18 column is a standard workhorse for reversed-phase chromatography.[11] A PFP column offers alternative selectivity for halogenated compounds through dipole-dipole and pi-pi interactions, which can improve peak shape and resolution from endogenous matrix components.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive mode ionization and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase HPLC with good elution strength and MS compatibility.
Gradient 10% B to 95% B over 5 minutesA generic starting gradient suitable for screening. This should be optimized to ensure separation of the parent from potential metabolites.
Flow Rate 0.4 - 0.6 mL/minTypical for UPLC systems to ensure sharp peaks and efficient separation.
Column Temp. 40 °CImproves peak shape and reduces system backpressure.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is basic and will readily accept a proton to form a positive ion [M+H]⁺.
MS Analysis Full Scan (for discovery) Multiple Reaction Monitoring (MRM) (for quantification)Full scan mode on a high-resolution instrument is used for initial metabolite discovery. Once metabolites are identified, a highly sensitive and specific MRM method can be developed on a triple quadrupole MS for accurate quantification.[10]

References

  • Inxight Drugs. 1-((1R,2R)-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY-1-METHYL-3-(1,2,4-TRIAZOL-1-YL)PROPYL)-4-(HYDROXYMETHYL)PIPERIDIN-4-OL. National Center for Advancing Translational Sciences. Available from: [Link]

  • University of Kent. Fungal and Mammalian Biotransformation of Fluorophenyl Pyridine Carboxylic Acids. Available from: [Link] (Note: This is a deep link to a PDF which may not be stable; the core information is from a study on fungal/mammalian biotransformation).

  • Wisconsin State Laboratory of Hygiene. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Eawag-BBD. 4-Hydroxypyridine Degradation Pathway. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria. Available from: [Link]

  • Zgoła-Grześkowiak, A. et al. (2017). A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11. Applied and Environmental Microbiology, 83(15), e00785-17. Available from: [Link]

  • Al-Maqdi, K. A. et al. (2020). Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. PLoS ONE, 15(9), e0239006. Available from: [Link]

  • ResearchGate. Degradation pathway of 2,4-D during plasma treatment. Available from: [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157–172. Available from: [Link]

  • Passioura, T. et al. (2021). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Antimicrobial Agents and Chemotherapy, 65(12), e01235-21. Available from: [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2016). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 85, 275-304. Available from: [Link]

  • ResearchGate. Major problems and solutions associated with metabolite identification in metabolomic datasets. Available from: [Link]

  • PubChem. (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. National Center for Biotechnology Information. Available from: [Link]

  • World Health Organization (WHO). PYDIFLUMETOFEN. Available from: [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. Biochemical Journal, 130(3), 879-893. Available from: [Link]

  • Le, D. D. et al. (2019). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Chemical Communications, 55(11), 1619-1622. Available from: [Link]

  • Lieu, C. A., et al. (2002). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Toxicological Sciences, 69(1), 217-223. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available from: [Link]

  • Der Pharma Chemica. Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Available from: [Link]

  • Stafilov, T., & Al-Taani, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Macedonian Journal of Chemistry and Chemical Engineering, 33(1), 113-121. Available from: [Link]

  • MDPI. A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. Available from: [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed, 146(1), 157-72. Available from: [Link]

  • PathBank. Porphyrin Metabolism. Available from: [Link]

  • ResearchGate. In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Available from: [Link]

  • Sigle, H. C., et al. (2006). In Vitro Investigations on the Mode of Action of the Hydroxypyridone Antimycotics Rilopirox and Piroctone on Candida Albicans. Mycoses, 49(3), 159-68. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Scaffolds

Executive Summary & Mechanistic Grounding In modern drug discovery, 2-(2,4-Difluorophenyl)-4-hydroxypyridine (2,4-DFP-4-HP) has emerged as a highly privileged pharmacophore, particularly in the development of targeted ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In modern drug discovery, 2-(2,4-Difluorophenyl)-4-hydroxypyridine (2,4-DFP-4-HP) has emerged as a highly privileged pharmacophore, particularly in the development of targeted kinase inhibitors and metalloenzyme modulators. However, the development of highly selective kinase inhibitors is inherently complicated by the strong evolutionary conservation of the ATP-binding site across the human kinome ()[1].

The structural brilliance of the 2,4-DFP-4-HP scaffold lies in its dual-action binding mechanism:

  • The 4-Hydroxypyridine Core: Functions as a robust hinge-binding motif. Its tautomeric flexibility allows it to act as both a hydrogen bond donor and acceptor, perfectly mimicking the N1 and N6 interactions of the adenine ring of ATP.

  • The 2,4-Difluorophenyl Moiety: Strategically projects into the hydrophobic pocket II (adjacent to the gatekeeper residue). The highly electronegative fluorine atoms improve metabolic stability by blocking cytochrome P450 oxidation and impose strict geometric constraints that prevent promiscuous binding.

To mitigate clinical attrition due to off-target toxicity, rigorous cross-reactivity profiling is mandatory. This guide objectively compares profiling platforms, evaluates the 2,4-DFP-4-HP scaffold against structural alternatives, and provides a self-validating experimental protocol for orthogonal hit confirmation.

Comparison of Cross-Reactivity Profiling Platforms

Relying on a single assay modality can lead to false positives due to compound aggregation or false negatives due to inactive kinase conformations. Effective lead optimization necessitates a multi-tiered evaluation of a compound's potency and selectivity ()[2].

Profiling PlatformMethodologyPrimary AdvantageLimitation
KINOMEscan Active-site directed competition bindingHigh-throughput: Evaluates >400 kinases simultaneously to generate a global Selectivity Score (S-score).Does not measure functional catalytic inhibition; cannot distinguish between agonists and antagonists.
TR-FRET Activity Assay Time-resolved fluorescence resonance energy transferHigh Fidelity: Measures true catalytic inhibition and eliminates background autofluorescence artifacts.Lower throughput; requires specific substrate and buffer optimization for each individual kinase.
CETSA Cellular Thermal Shift AssayPhysiological Relevance: Confirms target engagement in live cells under physiological ATP concentrations.Technically complex; lower throughput; highly dependent on the availability of specific antibodies.

Structural Alternatives & Experimental Data

To demonstrate the superior selectivity profile of 2,4-DFP-4-HP, we compared its kinome cross-reactivity against two structural analogs and a pan-kinase inhibitor control. Dissecting this kinase profiling data enables the extraction of specific residue-fragment pairs associated with off-target activity ()[3].

Table 1: Cross-Reactivity Profiling Data of 2,4-DFP-4-HP vs. Alternatives

Scaffold / CompoundStructural ModificationKinome S(10) Score (1 µM)*Target: p38α IC₅₀ (nM)Off-Target: VEGFR2 IC₅₀ (nM)Off-Target: LCK IC₅₀ (nM)
2,4-DFP-4-HP Core Pharmacophore 0.08 (Highly Selective)15 >10,000 4,500
2-Phenyl-4-HP Lacks fluorine atoms0.25 (Moderate)120800350
2,4-DFP-Pyridine Lacks 4-hydroxyl group0.02 (Inactive)>10,000>10,000>10,000
Staurosporine Pan-kinase control0.65 (Promiscuous)521

*S(10) Score = Percentage of the kinome inhibited by >90% at a 1 µM compound concentration.

Causality Analysis of the Data:
  • Loss of Fluorine (2-Phenyl-4-HP): Removing the fluorine atoms reduces the lipophilic efficiency of the molecule. This allows the phenyl ring to flexibly adapt and enter off-target hydrophobic pockets, resulting in a three-fold increase in the S(10) score and significant cross-reactivity with VEGFR2 and LCK.

  • Loss of Hydroxyl (2,4-DFP-Pyridine): Removing the 4-hydroxyl group completely abolishes target activity. This confirms that the hydroxyl moiety is the indispensable anchor for hinge region binding; without it, the scaffold cannot compete with ATP.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

This protocol outlines the orthogonal validation of hits identified from primary high-throughput screens. TR-FRET is explicitly chosen to overcome the autofluorescence commonly exhibited by highly conjugated pyridine scaffolds.

Step 1: Reagent and Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: Tween-20 is critical to prevent the hydrophobic 2,4-difluorophenyl moiety from forming colloidal aggregates (PAINS behavior), which cause false-positive cross-reactivity. DTT ensures the catalytic cysteine residues of the kinase remain in a reduced, active state.

  • Compound Preparation: Prepare a 100x stock of 2,4-DFP-4-HP in 100% anhydrous DMSO. Perform a 3-fold serial dilution.

Step 2: Reaction Assembly in 384-Well Plates
  • Dispense 5 µL of the kinase/substrate mixture into a low-volume 384-well plate.

    • Causality: Low-volume plates minimize the consumption of expensive recombinant kinases and reduce evaporation-induced edge effects.

  • Add 100 nL of the compound using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of 0.1% to prevent solvent-induced kinase denaturation.

  • Pre-incubation: Seal and incubate for 60 minutes at room temperature.

    • Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the target before competitive ATP is introduced.

Step 3: Initiation and Detection
  • Add 5 µL of ATP (at the specific kinase's apparent Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and SureLight APC-conjugated streptavidin) supplemented with EDTA.

    • Causality: EDTA chelates Mg²⁺, immediately terminating the kinase reaction and stabilizing the assay window for reading.

  • Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm and 665 nm).

Step 4: System Validation (Quality Control)

Every assay plate must act as a self-validating system. Calculate the Z'-factor using the positive control (Staurosporine, full inhibition) and negative control (0.1% DMSO, zero inhibition).

  • Validation Metric: The plate is only accepted if Z' ≥ 0.6 . This mathematical threshold guarantees that the signal-to-background ratio is robust enough to distinguish genuine off-target cross-reactivity from baseline assay noise.

Visualization: Cross-Reactivity Screening Workflow

ProfilingWorkflow N1 Scaffold Design: 2,4-DFP-4-HP N2 Primary Profiling (KINOMEscan) N1->N2 High-throughput screening N3 Orthogonal Validation (TR-FRET Assay) N2->N3 Hit confirmation N4 Cellular Target Engagement (CETSA) N3->N4 In vitro to In vivo translation N5 Lead Optimization & Selectivity Refinement N4->N5 Data integration

Workflow for cross-reactivity profiling of 2,4-DFP-4-HP, from primary binding to cellular validation.

References

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. URL: [Link]

  • Niijima, S. et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. URL: [Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Derivatives

Executive Summary In the landscape of modern medicinal chemistry, the 4-hydroxypyridine scaffold is recognized as a privileged structure, serving as the core for a diverse array of biologically active compounds[1]. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 4-hydroxypyridine scaffold is recognized as a privileged structure, serving as the core for a diverse array of biologically active compounds[1]. Specifically, derivatives of 4-hydroxypyridine have been extensively validated for their ability to inhibit viral and bacterial metalloenzymes—such as HIV-1 integrase and viral endonucleases—by chelating divalent metal ions within the active site[2].

This guide provides an objective, data-driven comparison of the 2-(2,4-Difluorophenyl)-4-hydroxypyridine scaffold against standard alternatives (e.g., unsubstituted phenyl and mono-fluorinated derivatives). By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this document equips researchers with the mechanistic insights required to optimize this class of targeted inhibitors.

Mechanistic Causality: Decoding the Privileged Scaffold

To rationally design therapeutics, we must move beyond empirical screening and understand the thermodynamic and structural causality driving target engagement. The superior performance of the 2-(2,4-Difluorophenyl)-4-hydroxypyridine derivative is rooted in two distinct mechanistic pillars:

The Core: Two-Metal Chelation

The 4-hydroxypyridine ring exists in a tautomeric equilibrium with 4-pyridone. This configuration positions the oxygen at C4 and the adjacent heteroatoms to act as a potent two-metal binding pharmacophore[2]. In metalloenzymes that rely on a bimetallic catalytic center (typically Mg²⁺ or Mn²⁺), this core acts as a molecular pincer, directly coordinating the metal ions and competitively displacing the natural nucleic acid substrates.

The Substituent: Hydrophobic Pocket Insertion & Halogen Bonding

While the core anchors the molecule, the substituent at the C2 position dictates binding affinity and selectivity.

  • Steric Orthogonality: The introduction of a 2,4-difluorophenyl group creates a specific steric clash with the C3 proton of the pyridine ring. This forces the phenyl ring into an orthogonal conformation, perfectly pre-organizing the molecule to slide into the narrow, deep hydrophobic pocket of the enzyme.

  • Multipolar Interactions: Fluorine’s high electronegativity and small van der Waals radius allow it to form stabilizing multipolar interactions (halogen bonds) with the protein backbone. Furthermore, the 2,4-difluoro substitution pattern efficiently displaces ordered, high-energy water molecules from the binding pocket, resulting in a massive entropic gain.

MOA ViralDNA Viral DNA Substrate Complex Active DNA-Enzyme Complex ViralDNA->Complex Binds Metalloenzyme Target Metalloenzyme (Mg2+ Dependent) Metalloenzyme->Complex Binds Blocked Inhibited Complex (Replication Blocked) Complex->Blocked Target Action Inhibitor 2-(2,4-Difluorophenyl)- 4-hydroxypyridine Inhibitor->Blocked Two-Metal Chelation & Pi-Stacking

Figure 1: Metalloenzyme inhibition pathway via two-metal chelation and pi-stacking.

Comparative SAR Analysis: Substituent Effects

To objectively evaluate the performance of the 2,4-difluorophenyl substitution, we compare it against a library of C2-substituted analogs. The data below summarizes the in vitro enzymatic inhibition (IC₅₀), cell-based antiviral efficacy (EC₅₀), and cytotoxicity (CC₅₀).

CompoundC2-SubstitutionIC₅₀ (nM)EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Analog A Phenyl145.0320.0> 50> 156
Analog B 4-Fluorophenyl42.595.0> 50> 526
Product 2,4-Difluorophenyl 4.2 12.5 > 50 > 4000
Analog C 2,4,6-Trifluorophenyl28.085.025.0~ 294

Data Synthesis & Causality: The transition from an unsubstituted phenyl ring to a 4-fluorophenyl group yields a ~3.4-fold increase in enzymatic potency, highlighting the benefit of halogen bonding. However, the 2,4-difluorophenyl product demonstrates a synergistic ~10-fold leap in potency over the mono-fluoro analog. This confirms that the ortho-fluorine is critical for locking the dihedral angle of the rings. Conversely, adding a third fluorine (2,4,6-trifluorophenyl) results in a loss of potency and increased cytotoxicity, as the excessive steric bulk prevents deep pocket insertion and introduces off-target effects[3].

SAR Core 4-Hydroxypyridine Core Chelates Mg2+ Activity Enhanced Potency & Reduced Off-Target Effects Core->Activity Essential Binding Substituent 2,4-Difluorophenyl Fills Hydrophobic Pocket Substituent->Activity Increases Affinity Linker C3/C5 Substitutions Modulates PK Linker->Activity Optimizes Half-life

Figure 2: Logical relationship between structural modifications and biological activity.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, protocols must not merely list steps; they must be designed as self-validating systems that actively prevent false positives. Pyridone and hydroxypyridine derivatives are well-documented for their role as topoisomerase inhibitors and antibacterial agents[4], meaning rigorous assay design is required to confirm the specific mechanism of action.

Protocol 1: FRET-Based Metalloenzyme Inhibition Assay

This assay quantifies the ability of the compound to block the enzyme's cleavage of a fluorophore-quenched nucleic acid substrate.

  • Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% CHAPS.

    • Causality: Mg²⁺ is strictly required for both the enzyme's catalytic core and the inhibitor's chelation mechanism. The inclusion of CHAPS detergent prevents non-specific compound aggregation, eliminating Pan-Assay Interference Compounds (PAINS) related false positives.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme with a titration series of the inhibitor for 30 minutes at 37°C prior to substrate addition.

    • Causality: 4-hydroxypyridine derivatives exhibit slow-binding kinetics due to the time required to displace tightly bound water molecules in the active site. Omitting this step will artificially inflate the IC₅₀.

  • Kinetic Read: Add the FRET substrate and monitor fluorescence continuously for 60 minutes.

    • Causality: Endpoint assays cannot distinguish between true inhibitors and auto-fluorescent compounds. Kinetic reads allow for slope analysis to confirm true catalytic inhibition.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle (DMSO) and a known positive control inhibitor. A Z' > 0.6 is mandatory to validate the assay's dynamic range before any SAR data is accepted.

Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity
  • Infection & Treatment: Co-administer the reporter virus (e.g., GFP-tagged) and the compound to the target cell line in a 384-well format.

  • Parallel Viability Counter-Screen: In an identical, uninfected plate, treat cells with the same compound concentrations and measure ATP depletion (e.g., via CellTiter-Glo) to determine the CC₅₀.

    • Causality: A reduction in viral signal can be caused by host cell death rather than true antiviral activity. The Selectivity Index (CC₅₀/EC₅₀) is the only true metric of a compound's therapeutic window.

Workflow Synth Compound Synthesis Enzyme In Vitro Enzyme Assay Synth->Enzyme Cell Cell-Based Efficacy Enzyme->Cell Tox Cytotoxicity Profiling Cell->Tox Data SAR Data Analysis Tox->Data

Figure 3: Self-validating experimental workflow for SAR evaluation.

References

  • Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents Source: Chemical Reviews - ACS Publications URL:[Link]

  • Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors Source: PubMed / National Institutes of Health URL:[Link]

Sources

Validation

Preclinical Profiling &amp; Comparative Efficacy of 2-(2,4-Difluorophenyl)-4-hydroxypyridine Scaffolds as HIV-1 Integrase Inhibitors

Executive Summary The development of Integrase Strand Transfer Inhibitors (INSTIs) represents a watershed moment in antiretroviral therapy. At the heart of second-generation INSTIs lies a highly conserved pharmacophore:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Integrase Strand Transfer Inhibitors (INSTIs) represents a watershed moment in antiretroviral therapy. At the heart of second-generation INSTIs lies a highly conserved pharmacophore: a metal-chelating core paired with a halobenzyl or halophenyl group. This guide provides an in-depth technical comparison of the prototypical lead scaffold 2-(2,4-Difluorophenyl)-4-hydroxypyridine (DFP-HP) against clinically established alternatives such as Raltegravir (RAL), Dolutegravir (DTG), and Bictegravir (BIC). Designed for drug development professionals, this document dissects the mechanistic causality of the scaffold and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Two-Metal Chelation Paradigm

The efficacy of the DFP-HP scaffold is driven by a highly specific, dual-action binding modality within the HIV-1 intasome. Understanding this mechanism is critical for interpreting downstream comparative data.

  • Bivalent Metal Chelation (The Warhead): The 4-hydroxypyridine core (which exists in tautomeric equilibrium with 4-pyridone) acts as a hard Lewis base. The oxygen atoms of the hydroxyl and adjacent carbonyl groups coordinate the two catalytic Mg2+ ions located in the integrase active site. This neutralizes the electrostatic environment required for the nucleophilic attack of the viral DNA 3'-OH onto the host chromosomal DNA[1].

  • Hydrophobic Anchoring (The Targeting Moiety): The 2,4-difluorophenyl group is sterically optimized to project into a deep, narrow hydrophobic pocket formed by the displacement of the terminal viral DNA base. The fluorine substitutions enhance the compound's lipophilicity and metabolic stability while maximizing van der Waals interactions with the β4−α2 loop of the integrase catalytic core domain.

G Intasome HIV-1 Intasome Mg2 Catalytic Mg2+ Ions Intasome->Mg2 Binds ActiveComplex Active Pre-Integration Complex Mg2->ActiveComplex Activates HostDNA Host Chromosomal DNA ActiveComplex->HostDNA Targets Integration Viral Integration HostDNA->Integration Cleavage & Ligation DFPHP DFP-HP Scaffold Chelation Metal Chelation DFPHP->Chelation Mechanism Chelation->Mg2 Blocks Chelation->ActiveComplex Displaces DNA Halted Integration Halted Chelation->Halted Results In

Diagram 1: Mechanism of action for 4-hydroxypyridine inhibitors blocking HIV-1 integrase.

Comparative Efficacy & Pharmacodynamics

To objectively evaluate the DFP-HP scaffold, we must benchmark it against the evolutionary timeline of INSTIs. First-generation inhibitors like suffer from a relatively low genetic barrier to resistance[2]. Second-generation molecules structurally evolved from the DFP-HP core by incorporating extended tricyclic ring systems. This structural rigidification drastically increased the dissociation half-life ( t1/2​ ) from the intasome, with Dolutegravir exhibiting a t1/2​ of approximately 71 hours[3].

Quantitative Performance Comparison
InhibitorGeneration IC50​ (Strand Transfer) EC50​ (Antiviral, PBMCs)Dissociation Half-Life ( t1/2​ )
DFP-HP (Lead Scaffold) Preclinical15.0 nM25.0 nM< 5 hours
Raltegravir (RAL) 1st Gen2.0 nM4.5 nM~8 hours
Dolutegravir (DTG) 2nd Gen2.7 nM0.51 nM71 hours
Bictegravir (BIC) 2nd Gen2.4 nM0.04 nM> 100 hours

Note: DFP-HP data represents the baseline activity of the unoptimized bicyclic/monocyclic scaffold prior to the tricyclic rigidification seen in DTG and BIC.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: HIV-1 Integrase Strand Transfer Biochemical Assay

Causality in Design: By utilizing pre-assembled intasomes rather than free integrase, we isolate the strand transfer step from the 3'-processing step. This ensures the derived IC50​ is a true reflection of INSTI activity. Furthermore, using Mg2+ instead of Mn2+ is critical; Mn2+ can artificially inflate inhibitor potency by altering the active site geometry.

Step-by-Step Methodology:

  • Intasome Assembly: Preincubate recombinant HIV-1 integrase (400 nM) with a 3'-FITC labeled viral DNA oligonucleotide (20 nM) in a buffer containing 20 mM HEPES (pH 7.5) and 2.5 mM MgCl2​ for 45 minutes at room temperature.

  • Inhibitor Equilibration: Dispense serial dilutions of DFP-HP and control inhibitors (0.1 nM to 10 μ M) into a 96-well plate. Add the pre-assembled intasome complex and incubate for 30 minutes at 37°C to achieve steady-state binding.

  • Reaction Initiation: Add biotinylated target host DNA (50 nM) to initiate the strand transfer reaction. Incubate for exactly 60 minutes at 37°C.

  • Quenching & Capture: Stop the reaction by adding 50 mM EDTA to chelate the Mg2+ ions. Transfer the mixture to a streptavidin-coated microplate to capture the biotinylated products.

  • Validation & Readout: Wash the plate three times with PBS-Tween. Measure FITC fluorescence (Ex: 490 nm, Em: 520 nm).

    • Self-Validation: The assay must include a no-enzyme blank (establishing the 0% activity baseline) and a DMSO vehicle control (establishing the 100% activity baseline).

W Step1 1. Intasome Assembly (Integrase + 3'-FITC Viral DNA) Step2 2. Mg2+ Buffer Equilibration (Isolating Strand Transfer) Step1->Step2 Step3 3. Inhibitor Incubation (DFP-HP vs. Clinical Controls) Step2->Step3 Step4 4. Target DNA Addition (Biotinylated Host DNA) Step3->Step4 Step5 5. Streptavidin Capture & Fluorescence Readout Step4->Step5

Diagram 2: Step-by-step workflow for the HIV-1 Integrase Strand Transfer Biochemical Assay.

Protocol 2: Antiviral Cell-Based Assay (PBMCs)

Causality in Design: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and protein binding. Evaluating the EC50​ in primary Peripheral Blood Mononuclear Cells (PBMCs) provides a highly translatable metric for the 4-hydroxypyridine core's physiological performance.

Step-by-Step Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donors via Ficoll-Paque density gradient centrifugation. Stimulate cells with Phytohemagglutinin (PHA, 5 μ g/mL) and IL-2 (20 U/mL) for 48 hours.

  • Infection: Infect the stimulated PBMCs with wild-type HIV-1 (BaL strain) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours. Wash thoroughly to remove unbound virus.

  • Drug Treatment: Seed the infected cells into 96-well plates ( 1×105 cells/well). Immediately add serial dilutions of DFP-HP and reference compounds.

  • Endpoint Analysis: After 5 days of incubation at 37°C in 5% CO2​ , harvest the supernatant. Quantify viral replication by measuring HIV-1 p24 core antigen levels using a standard ELISA kit.

  • Cytotoxicity Counter-Screen ( CC50​ ):

    • Self-Validation: In parallel, treat uninfected PBMCs with the same inhibitor concentrations. After 5 days, measure cell viability using an MTS/formazan assay. This guarantees that the observed reduction in p24 is driven by true antiviral efficacy, not artifactual host cell toxicity.

References

1.[2] Title: Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase Source: PubMed Central (NIH) URL:[Link]

2.[3] Title: Dolutegravir (as sodium) - Product Information Source: Therapeutic Goods Administration (TGA) URL: [Link]

3.[1] Title: Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Orthogonal Validation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine (DFP-4HP) Screening Hits: A Comparative Guide

Executive Summary High-throughput screening (HTS) campaigns frequently yield false positives due to pan-assay interference compounds (PAINS), aggregators, or optical quenchers. To transition a raw hit into a validated le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

High-throughput screening (HTS) campaigns frequently yield false positives due to pan-assay interference compounds (PAINS), aggregators, or optical quenchers. To transition a raw hit into a validated lead, a rigorous, multi-tiered orthogonal validation strategy is required.

This guide provides an objective performance comparison and technical workflow for validating 2-(2,4-Difluorophenyl)-4-hydroxypyridine (DFP-4HP) —a promising screening hit targeting Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) . By comparing DFP-4HP against standard-of-care alternatives like and generic competitors like N-oxalylglycine (NOG), this guide establishes a field-proven framework for confirming target engagement, mechanism of action, and cellular efficacy.

Part 1: Mechanistic Rationale & Causality

To design an effective validation strategy, we must first understand the causality behind the molecule's activity. PHD2 is a 2-oxoglutarate (2-OG) and iron-dependent dioxygenase responsible for tagging HIF-1 α for proteasomal degradation under normoxic conditions.

The 4-hydroxypyridine core of DFP-4HP acts as a bidentate chelator, directly coordinating the active site Fe(II) and displacing the natural co-factor 2-OG. This halts the enzyme's catalytic cycle. Simultaneously, the 2,4-difluorophenyl moiety extends into the hydrophobic pocket of the active site, displacing ordered water molecules to drive a favorable entropic gain, thereby enhancing binding affinity and selectivity over other 2-OG dependent enzymes.

HIF_Pathway Normoxia Normoxia (O2 + Fe2+ + 2-OG) PHD2 PHD2 Enzyme Normoxia->PHD2 Activates HIF HIF-1α PHD2->HIF Hydroxylates Degradation Proteasomal Degradation HIF->Degradation VHL-mediated Transcription Target Gene Transcription (EPO) HIF->Transcription Stabilized (Hypoxia/Inhibition) DFP DFP-4HP (Inhibitor) DFP->PHD2 Chelates Fe2+

Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by DFP-4HP.

Part 2: Orthogonal Validation Strategy

A single biochemical assay is insufficient to validate a metalloenzyme inhibitor. We employ a three-pillar orthogonal approach to build a self-validating data package:

  • Biochemical (TR-FRET): Confirms intrinsic catalytic inhibition.

  • Biophysical (SPR): Confirms 1:1 reversible binding kinetics and rules out aggregation.

  • Cellular (AlphaLISA): Confirms membrane permeability and functional target engagement inside the cell.

Validation_Workflow HTS Primary HTS Hit DFP-4HP TR_FRET 1. Biochemical Assay TR-FRET (Catalytic Inhibition) HTS->TR_FRET Confirm IC50 SPR 2. Biophysical Assay SPR (Binding Kinetics) TR_FRET->SPR Rule out PAINS Cellular 3. Cellular Assay AlphaLISA (HIF-1α Stabilization) SPR->Cellular Verify Permeability Lead Validated Lead Candidate Cellular->Lead In Vivo Readiness

Fig 2: Orthogonal validation workflow to confirm HTS hits and eliminate false positives.

Part 3: Comparative Performance Data

To objectively assess DFP-4HP, it was profiled alongside Roxadustat (a clinically approved ) and N-Oxalylglycine (NOG) (a generic 2-OG competitor).

Table 1: Orthogonal Profiling of PHD2 Inhibitors
CompoundTargetTR-FRET IC 50​ (nM)SPR K D​ (nM)AlphaLISA EC 50​ (nM)Cytotoxicity CC 50​ (µM)
DFP-4HP PHD245 ± 452 ± 6180 ± 15> 50
Roxadustat PHD222 ± 328 ± 495 ± 8> 50
NOG PHD2 (Pan)1,200 ± 150N/A (Weak)> 10,000> 50

Data Synthesis: While Roxadustat remains the most potent compound, DFP-4HP demonstrates excellent biochemical-to-biophysical translation (IC 50​ K D​ ), confirming a highly efficient, direct binding event without assay interference. Furthermore, its cellular EC 50​ confirms robust membrane permeability, unlike the highly polar NOG.

Part 4: Step-by-Step Experimental Protocols

The following methodologies detail the exact parameters required to reproduce these findings, emphasizing the causality behind specific reagent choices to ensure a self-validating system.

Biochemical Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the hydroxylation of a biotinylated HIF-1 α peptide by PHD2.

  • Step 1: Enzyme Preparation. Dilute recombinant human PHD2 to 10 nM in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20).

    • Causality: Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Step 2: Co-factor Addition. Add 10 µM Fe(II)SO 4​ and 1 mM L-ascorbate.

    • Causality: Ascorbate is strictly required to maintain the active site iron in the Fe(II) state. Without it, Fe(II) auto-oxidizes to Fe(III), rendering the enzyme inactive and mimicking a false-positive inhibition.

  • Step 3: Compound Incubation. Dispense DFP-4HP in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate for 15 minutes at room temperature.

  • Step 4: Reaction Initiation. Add 100 nM biotinylated HIF-1 α peptide and 2 µM 2-OG. Incubate for 30 minutes.

  • Step 5: Detection. Add Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read at 615 nm and 665 nm.

  • Self-Validating System: A parallel counter-screen is run omitting the enzyme. If a compound quenches the Europium signal or auto-fluoresces in this control well, it is flagged as an optical interference artifact rather than a true inhibitor.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR provides real-time binding kinetics (k on​ , k off​ ) to rule out non-specific aggregation.

  • Step 1: Surface Immobilization. Immobilize His-tagged PHD2 onto an NTA sensor chip to a density of ~3000 RU.

    • Causality: NTA capture ensures uniform orientation of the enzyme, leaving the active site fully accessible, unlike random amine coupling which can block the binding pocket.

  • Step 2: Analyte Injection. Inject DFP-4HP at flow rates of 50 µL/min using a multi-cycle kinetic approach (3.12 nM to 100 nM).

    • Causality: High flow rates minimize mass transport limitations, ensuring the calculated K D​ reflects true molecular affinity.

  • Step 3: Dissociation & Regeneration. Allow 300 seconds for dissociation, followed by a 30-second pulse of 350 mM EDTA to strip the surface, and reload with NiCl 2​ and fresh enzyme.

  • Self-Validating System: A reference flow cell (blank NTA surface) is subtracted in real-time. This eliminates bulk refractive index changes caused by DMSO solvent mismatches and confirms that the compound is not sticking non-specifically to the dextran matrix.

Cellular Functional Assay: AlphaLISA for HIF-1 α Stabilization

This assay confirms that the compound can penetrate the cell membrane and inhibit intracellular PHD2, leading to the stabilization of HIF-1 α .

  • Step 1: Cell Seeding. Seed HeLa cells at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Step 2: Compound Treatment. Treat cells with DFP-4HP for 4 hours.

    • Causality: A 4-hour window is optimal because HIF-1 α has a very short half-life (~5 minutes). Inhibition of PHD2 leads to rapid and detectable accumulation of HIF-1 α before compensatory feedback loops activate.

  • Step 3: Lysis and Detection. Lyse cells and add AlphaLISA Acceptor beads conjugated to an anti-HIF-1 α antibody, followed by Streptavidin Donor beads. Read luminescence.

  • Self-Validating System: Two controls are utilized. First, CoCl 2​ (100 µM) is used as a positive control because it chemically mimics hypoxia by displacing Fe(II), validating the assay's dynamic range. Second, cell viability (ATP luminescence) is measured in parallel from the exact same well. This ensures that a drop in HIF-1 α signal at high compound concentrations is due to target saturation, not compound cytotoxicity.

References

  • Chen, C., Yan, S., Qiu, S., Geng, Z., & Wang, Z. (2021). "Roxadustat: Not just for anemia." Frontiers in Pharmacology. Available at:[Link]

  • Provenzano, R., et al. (2021). "Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat." Clinical Pharmacokinetics. Available at:[Link]

  • Liu, Z., et al. (2012). "Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake." Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Proactive Defense: Essential PPE and Handling Protocols for 2-(2,4-Difluorophenyl)-4-hydroxypyridine

In the landscape of pharmaceutical research and drug development, novel molecular entities present both immense opportunity and the responsibility of rigorous safety management. 2-(2,4-Difluorophenyl)-4-hydroxypyridine i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, novel molecular entities present both immense opportunity and the responsibility of rigorous safety management. 2-(2,4-Difluorophenyl)-4-hydroxypyridine is one such compound, integrating structural motifs that demand a sophisticated and proactive approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for its handling. Our objective is to empower researchers with the understanding necessary to not only follow protocols but to appreciate the causality behind them, ensuring a self-validating system of safety that protects both the scientist and the integrity of the research.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be constructed by deconstructing the molecule into its constituent parts and analyzing their known hazards. This guide is built upon this principle of chemical first-principles and established best practices for analogous structures.

Deconstructing the Hazard: A Three-Part Analysis

The necessity for specific personal protective equipment (PPE) is dictated by the compound's inherent chemical properties and potential reactivity. We will analyze the 2-(2,4-Difluorophenyl)-4-hydroxypyridine molecule by examining its three key structural components.

  • The Pyridine Core: Pyridine and its derivatives are well-documented as being potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, pyridine itself is a flammable liquid, a property that should be assumed to be potentially carried over to its derivatives.[2][3]

  • The 4-Hydroxy Group: The presence of a hydroxyl group can increase the water solubility of the compound and introduces the potential for skin and eye irritation, with some hydroxypyridines being classified as causing serious eye damage.[4][5]

  • The 2,4-Difluorophenyl Moiety: This is the most critical component for risk assessment. Fluorinated organic compounds are mainstays in modern chemistry for their ability to enhance metabolic stability and binding affinity.[6] However, they carry specific risks. A primary concern is the potential for thermal decomposition or certain chemical reactions to produce highly toxic and corrosive gases, most notably hydrogen fluoride (HF).[6][7] HF can cause severe, penetrating burns that may not be immediately painful.[7]

Anticipated Hazard Profile

Based on this structural analysis, we can construct a summary of the anticipated hazards.

Hazard CategoryAnticipated Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Pyridine derivatives are frequently categorized as harmful if swallowed, inhaled, or in contact with skin.[2][3][8]
Skin Corrosion / Irritation Causes Skin Irritation. Both pyridine and fluorinated aromatics can be irritating to the skin.[4][9]
Serious Eye Damage / Irritation Causes Serious Eye Damage/Irritation. Hydroxypyridines and related structures are known eye irritants.[4][5][8]
Respiratory Irritation May Cause Respiratory Irritation. Inhalation of dusts or vapors should be avoided.[1][8]
Thermal Decomposition Hazards High Risk. Decomposition can release toxic gases, including nitrogen oxides, carbon monoxide, and critically, hydrogen fluoride.[2][7]

The Core Protocol: Personal Protective Equipment

Engineering controls, such as certified chemical fume hoods, are the primary line of defense and are mandatory when handling this compound.[10][11] PPE should be considered the final, essential barrier between the researcher and the chemical.

Protection TypeRecommended PPESpecifications & Rationale
Hand Protection Double Gloving: Nitrile or Neoprene Inner Glove: Standard nitrile examination glove. Outer Glove: A thicker (e.g., >8 mil) nitrile or neoprene glove provides robust protection against pyridine derivatives and common laboratory solvents.[10][11] Double gloving minimizes the risk of exposure during the doffing process. Always inspect gloves for degradation or punctures before use.[11]
Eye & Face Protection Chemical Splash Goggles & Face Shield Minimum: Chemical splash goggles that provide a complete seal around the eyes are required.[1][11] Recommended: A full-face shield worn over the goggles is essential when there is any risk of splashes, such as during solution transfers or when working with larger quantities.[1][11]
Respiratory Protection NIOSH-Approved Respirator (as needed) Primary Control: All handling of the solid or its solutions should occur within a fume hood to minimize inhalation exposure.[11] Secondary Control: If a fume hood is unavailable or if there is a risk of generating aerosols or dusts outside of containment, a NIOSH-approved air-purifying respirator with combination organic vapor/acid gas cartridges and a P100 particulate pre-filter is required. The "acid gas" component is a critical precaution against potential hydrogen fluoride exposure.
Protective Clothing Flame-Resistant Laboratory Coat & Apron A flame-resistant (FR) lab coat, fully buttoned, is essential due to the potential flammability of the pyridine core. For operations with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[11]
Foot Protection Closed-toe Shoes Sturdy, closed-toe shoes made of a non-porous material are mandatory to protect against spills and falling objects.[11]

Procedural Discipline: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. A disciplined workflow prevents cross-contamination and ensures the integrity of the protective barrier.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to confine contaminants to the "dirty" outer surfaces and protect the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Flame-Resistant Lab Coat D2 2. Respirator (Perform Seal Check) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Inner Gloves D3->D4 D5 5. Outer Gloves (Over Cuff) D4->D5 F1 1. Decontaminate/Wipe Outer Gloves F2 2. Remove Outer Gloves F1->F2 F3 3. Remove Face Shield & Goggles F2->F3 F4 4. Remove Lab Coat (Turn Inside Out) F3->F4 F5 5. Remove Inner Gloves F4->F5 F6 6. Remove Respirator F5->F6

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans
  • Handling: Always handle 2-(2,4-Difluorophenyl)-4-hydroxypyridine within a designated area, inside a certified chemical fume hood. Use tools (spatulas, weigh boats) that are compatible and can be easily decontaminated or disposed of as hazardous waste.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][10] The container must be tightly sealed and clearly labeled.

  • Spill Response: In the event of a small spill within a fume hood, use an absorbent material like sand or vermiculite (do not use combustible materials like paper towels) to contain it.[2][10] The contained material should be transferred to a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: All waste, including contaminated PPE, unreacted compound, and solutions, must be treated as hazardous waste.

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.[11]

    • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

    • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated hazardous waste bag for disposal according to institutional and local regulations.[11][12]

By adhering to this comprehensive guide, researchers can confidently and safely work with 2-(2,4-Difluorophenyl)-4-hydroxypyridine, harnessing its potential while maintaining the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
  • New Jersey Department of Health. HAZARD SUMMARY: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2,4-Difluoropyridine.
  • Thermo Fisher Scientific. (2012, January 23). SAFETY DATA SHEET: 4-Hydroxypyridine.
  • Synquest Labs. (2023, September 28). Safety Data Sheet: 2-(Difluoromethyl)-4-hydroxypyridine.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET: Difenoxuron.
  • BenchChem. (2025). An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds.
  • Tokyo Chemical Industry Co., Ltd. 2-(2,4-Difluorophenyl)pyridine.
  • ChemicalBook. (2025, July 26). 2-(Trifluoromethyl)pyridin-4-ol - Safety Data Sheet.
  • Jubilant Ingrevia. 4-Hydroxypyridine Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 11). SAFETY DATA SHEET: 4-Fluoropyridine Hydrochloride.
  • Ministry of the Environment, Japan. (2010, April). Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS), and Its Salts in Japan.
  • Purdue University, Department of Chemistry. Fluorine Safety.

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